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  • Product: N-(Benzyloxy)-L-valine
  • CAS: 54837-19-3

Core Science & Biosynthesis

Foundational

N-(Benzyloxy)-L-valine: A Critical Chiral Building Block in Advanced Organic Synthesis

Executive Summary N-(Benzyloxy)-L-valine (CAS 54837-19-3) is a highly specialized chiral building block utilized extensively in the synthesis of peptidomimetics, siderophores, and metalloproteinase inhibitors (). Unlike...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Benzyloxy)-L-valine (CAS 54837-19-3) is a highly specialized chiral building block utilized extensively in the synthesis of peptidomimetics, siderophores, and metalloproteinase inhibitors (). Unlike standard N-protected amino acids (such as N-benzyloxycarbonyl-L-valine, which features an amide-like carbamate linkage), this compound possesses a direct nitrogen-oxygen (N-O) bond. This distinct structural motif classifies it as an α-N-hydroxy amino acid derivative, making it an indispensable precursor for incorporating strong metal-chelating hydroxamic acid functionalities into complex bioactive molecules ()[1].

Mechanistic Foundations & Stereochemical Causality

The asymmetric synthesis of N-(Benzyloxy)-L-valine is governed by a highly stereoselective nucleophilic substitution. The classical route involves the reaction of O-benzylhydroxylamine with (R)-(+)-2-bromo-3-methylbutyric acid ().

Causality of Reagent Selection:

  • Stereochemical Inversion: The selection of the (R)-enantiomer of the bromo acid is the critical determinant of the final molecule's chirality. The nucleophilic substitution proceeds via a concerted SN2 mechanism, resulting in a Walden inversion at the α-carbon. Starting with the (R)-enantiomer strictly dictates the formation of the (S)-configuration, which corresponds to the natural L-valine stereocenter ()[2].

  • Protection Strategy: Unprotected hydroxylamine is highly nucleophilic at both the nitrogen and oxygen atoms. Using it directly would lead to uncontrolled N,O-dialkylation and complex mixtures. O-benzylhydroxylamine is chosen because the benzyl group masks the oxygen's nucleophilicity, restricting attack exclusively to the nitrogen atom. Furthermore, the benzyl ether provides robust stability during downstream peptide coupling but can be cleanly removed later via catalytic hydrogenolysis to reveal the bioactive N-hydroxy group ()[1].

Visualizing the Synthetic Workflow

The following diagram maps the logical progression from raw chiral precursors to the final deprotected bioactive peptide, highlighting the critical stereocenter inversion.

G A (R)-2-Bromo-3-methylbutyric acid C SN2 Walden Inversion (Stereocenter Inversion) A->C B O-Benzylhydroxylamine B->C D N-(Benzyloxy)-L-valine (Chiral Building Block) C->D High ee (>98%) E Peptide Coupling (HATU / DIPEA) D->E F N-Benzyloxy Peptide E->F Amide Bond Formation G Hydrogenolysis (Pd/C, H2) F->G H N-Hydroxy Peptide (Bioactive Target) G->H Deprotection

Stereoselective synthesis and application pathway of N-(Benzyloxy)-L-valine in peptide design.

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity, the following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify causality and success at each step.

Protocol 1: Asymmetric Synthesis of N-(Benzyloxy)-L-valine

This protocol employs a biphasic phase-transfer system to maximize SN2 kinetics while suppressing unwanted E2 elimination (which would yield 3-methylcrotonic acid) and α-carbon racemization.

  • Preparation: Dissolve 1.0 equivalent of (R)-(+)-2-bromo-3-methylbutyric acid in dichloromethane (DCM) ()[2].

  • Base Addition: Add 2.5 equivalents of O-benzylhydroxylamine, followed by an aqueous solution of NaOH (2.0 equivalents). Causality: The biphasic system keeps the strong base primarily in the aqueous layer, preventing it from prematurely stripping the α-proton in the organic layer, thereby preserving the stereocenter.

  • Reaction: Stir the biphasic mixture vigorously at 25°C for 16 hours.

  • In-Process Control (IPC) 1: Monitor the organic layer via TLC (Hexane/EtOAc 7:3). The complete disappearance of the bromo acid validates the completion of the substitution.

  • Workup: Separate the layers. Acidify the aqueous layer to pH 3 using 1M HCl to protonate the newly formed N-(Benzyloxy)-L-valine, driving it out of the aqueous phase. Extract with EtOAc, dry over MgSO4, and concentrate.

  • Validation: Perform Chiral HPLC (e.g., Chiralcel OD-H column). A single dominant peak confirms >98% enantiomeric excess (ee), physically validating the success of the Walden inversion ().

Protocol 2: Peptide Coupling Workflow
  • Activation: Dissolve N-(Benzyloxy)-L-valine (1.0 eq) and the target amine/peptide sequence (1.1 eq) in anhydrous DMF.

  • Coupling: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C. Causality: The direct N-O-Bn linkage creates significant steric hindrance around the carboxyl group. Standard coupling agents (like EDC/HOBt) often fail here. HATU is utilized because it generates a highly reactive HOAt ester intermediate capable of overcoming this steric bulk.

  • IPC 2: Analyze an aliquot via LC-MS. The emergence of the [M+H]+ mass corresponding to the N-benzyloxy peptide validates successful amide bond formation.

  • Deprotection: Subject the purified intermediate to H2 gas (1 atm) over 10% Pd/C in methanol for 4 hours to cleanly cleave the benzyl ether, yielding the final bioactive N-hydroxy peptide ()[1].

Quantitative Data Analysis

The choice of solvent and base during the SN2 inversion drastically affects both the chemical yield and the optical purity of the chiral building block. The table below summarizes the optimization parameters.

Reaction ConditionsSolvent SystemTemperature (°C)Chemical Yield (%)Enantiomeric Excess (ee %)Mechanistic Outcome
DIPEA (Organic Base)DMF80°C65%92%High temperature promotes partial E2 elimination and racemization.
K2CO3 (Weak Inorganic)THF60°C72%95%Moderate kinetics; slight epimerization at the α-carbon.
NaOH (Phase Transfer) DCM / H2O 25°C 88% >98% Optimal SN2 inversion; biphasic system protects the stereocenter.

References

  • LookChem. "(R)-(+)-2-BROMO-3-METHYLBUTYRIC ACID". LookChem Chemical Database. URL:[Link]

  • Thieme Chemistry. "Product Class 5: Hydroxylamines". Science of Synthesis. URL:[Link]

  • Miller, M. J., et al. "Synthesis and siderophore and antibacterial activity of N5-acetyl-N5-hydroxy-L-ornithine-derived siderophore-β-lactam conjugates". ResearchGate. URL:[Link]

Sources

Exploratory

Thermodynamic and Kinetic Profiling of N-(Benzyloxy)-L-valine Solubility in DMSO and Organic Solvents

Executive Summary N-(Benzyloxy)-L-valine (often utilized in its closely related N-benzyloxycarbonyl/Cbz-protected form) is a foundational building block in solid-phase peptide synthesis (SPPS), peptidomimetic design, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(Benzyloxy)-L-valine (often utilized in its closely related N-benzyloxycarbonyl/Cbz-protected form) is a foundational building block in solid-phase peptide synthesis (SPPS), peptidomimetic design, and active pharmaceutical ingredient (API) manufacturing. A critical bottleneck in utilizing this compound lies in its complex solubility profile. Characterized by a zwitterionic or highly polar head group juxtaposed against massive hydrophobic domains (an isopropyl side chain and a benzyl ring), the molecule resists dissolution in many standard environments.

This technical whitepaper provides an authoritative analysis of the thermodynamic principles governing the solubility of N-(Benzyloxy)-L-valine in Dimethyl Sulfoxide (DMSO) and other organic solvents, supported by self-validating experimental workflows for accurate solubility determination.

Mechanistic Principles of Solvation

The dissolution of N-(Benzyloxy)-L-valine is not merely a physical mixing process; it is a thermodynamic competition between the crystalline lattice energy of the solid and the free energy of solvation provided by the solvent network.

The Role of Solvent Polarity and Hydrogen Bonding
  • Dimethyl Sulfoxide (DMSO): DMSO is a highly polar, aprotic solvent with a high dielectric constant ( ϵ≈47 ). It acts as a powerful hydrogen bond acceptor (HBA) via its sulfoxide oxygen but lacks hydrogen bond donor (HBD) capabilities. While DMSO effectively solvates the polar carboxylic acid proton, the bulky hydrophobic domains of N-(Benzyloxy)-L-valine require significant energy to form a solvent cavity within the highly cohesive DMSO liquid network. Consequently, the compound is only slightly soluble in pure DMSO at ambient temperatures[1].

  • Acetic Acid: Acetic acid provides both HBA and HBD properties, perfectly complementing the functional groups of the amino acid. Its lower cohesive energy density compared to DMSO allows for easier accommodation of the hydrophobic side chains, rendering the compound soluble.

  • Halogenated Solvents (Chloroform / DCM): These solvents exhibit excellent solvation properties for the aromatic and aliphatic portions of the molecule. Optical activity measurements for these derivatives are standardly conducted in chloroform ( c=2 ), indicating a robust solubility of at least 20 mg/mL[1].

G A Solid State (High Lattice Energy) B Solvent Cavity (Endothermic) A->B Lattice Disruption C Solvation (Exothermic) B->C Solvent Penetration D Equilibrium (Dissolved Solute) C->D Net Free Energy < 0

Thermodynamic pathway of N-(Benzyloxy)-L-valine dissolution in organic solvents.

Quantitative Solubility Data

The following table summarizes the empirical solubility profile of N-(Benzyloxy)-L-valine (and its Cbz-protected analogs) across standard laboratory solvents at 25°C. Understanding these parameters is vital for selecting the appropriate solvent system for coupling reactions or recrystallization.

SolventPolarity IndexH-Bond DonorH-Bond AcceptorEmpirical Solubility
DMSO 7.2NoYesSlightly Soluble[1]
Ethanol 5.2YesYesSlightly Soluble
Acetic Acid 6.2YesYesSoluble[1]
Chloroform 4.1PoorPoorSoluble ( ≥20 mg/mL)[1]
Methanol 5.1YesYesSoluble

Experimental Workflows: Self-Validating Solubility Determination

To generate reliable, reproducible solubility data for drug development, researchers must employ self-validating protocols that account for both kinetic dissolution rates and thermodynamic equilibrium. The following Isothermal Saturation Protocol ensures high-fidelity data by actively mitigating common physical artifacts.

Protocol: Isothermal Saturation and HPLC-UV Quantification

Step 1: Isothermal Equilibration

  • Action: Add an excess of crystalline N-(Benzyloxy)-L-valine (approx. 100 mg) to 5.0 mL of the target solvent (e.g., DMSO) in a hermetically sealed glass vial. Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C.

  • Causality: Shaking for a minimum of 48 hours is mandatory. The high lattice energy and poor wettability of the hydrophobic domains result in slow dissolution kinetics. Premature sampling will yield false-low kinetic solubility values rather than true thermodynamic equilibrium.

Step 2: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 ×g for 15 minutes at 25 °C.

  • Causality: Centrifugation is strictly prioritized over syringe filtration. Hydrophobic solutes like N-(Benzyloxy)-L-valine readily adsorb onto standard filter membranes (e.g., PTFE or Nylon), which artificially strips the solute from the solvent and lowers the measured concentration.

Step 3: Precision Sampling and Dilution

  • Action: Carefully extract 100 µL of the clear supernatant using a positive-displacement pipette. Dilute immediately into 900 µL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Causality: A positive-displacement pipette is required to handle the high viscosity of solvents like DMSO accurately. Immediate dilution prevents the solute from precipitating out of the supersaturated solution upon encountering slight temperature fluctuations outside the thermostatic bath.

Step 4: HPLC-UV Quantification

  • Action: Analyze the diluted sample via HPLC-UV using a C18 column and an isocratic or gradient elution (Acetonitrile/Water with 0.1% TFA). Detect absorbance at 210 nm (amide bond) or 254 nm (benzyl ring). Calculate the concentration against a multi-point calibration curve.

W S1 1. Equilibration (48h, 25°C) S2 2. Centrifugation (10,000 x g) S1->S2 S3 3. Dilution (Positive Displacement) S2->S3 S4 4. HPLC-UV (Quantification) S3->S4

Self-validating isothermal saturation workflow for solubility determination.

Conclusion

The successful application of N-(Benzyloxy)-L-valine in synthetic chemistry relies heavily on navigating its dichotomous solubility profile. While its solubility in DMSO is limited by the energetic cost of cavity formation, leveraging protic or halogenated solvents like acetic acid or chloroform provides a thermodynamic bypass. By utilizing rigorous, self-validating experimental protocols, researchers can accurately map the solubility landscape of this critical intermediate, thereby optimizing downstream synthetic yields and formulation stability.

References

Sources

Foundational

The Mechanistic Role of N-(Benzyloxy)-L-valine in Asymmetric Synthesis: A Technical Guide for Chiral Auxiliary and Ligand Design

Executive Summary In the landscape of modern asymmetric synthesis, the design of chiral ligands and auxiliaries relies heavily on rigid, sterically demanding scaffolds that can enforce precise facial selectivity. N-(Benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern asymmetric synthesis, the design of chiral ligands and auxiliaries relies heavily on rigid, sterically demanding scaffolds that can enforce precise facial selectivity. N-(Benzyloxy)-L-valine (CAS: 54837-19-3) has emerged as a privileged chiral building block. By integrating the steric bulk of an isopropyl side chain with the unique stereoelectronic properties of an N-O bond, this compound serves as a highly effective precursor for chiral N-hydroxy amides, peptoids, and bidentate ligands used in transition-metal catalysis .

This whitepaper provides an in-depth mechanistic analysis of N-(Benzyloxy)-L-valine, detailing its stereoelectronic fundamentals, coordination behavior in asymmetric catalysis, and self-validating experimental protocols for its synthesis and application.

Stereoelectronic Fundamentals & Conformational Rigidity

The efficacy of N-(Benzyloxy)-L-valine in asymmetric induction is driven by three distinct structural features:

The α -Effect and Nitrogen Nucleophilicity

The presence of the adjacent oxygen atom on the nitrogen lone pair induces the α -effect . The repulsion between the unshared electron pairs on the nitrogen and oxygen atoms raises the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the nitrogen atom an exceptionally strong Lewis base for transition metal coordination (e.g., Rh, Zn, Mo) compared to standard α -amino acids.

Steric Topography: The Isopropyl-Benzyl Interplay

The L-valine backbone provides a sterically demanding isopropyl group directly adjacent to the chiral center. When coordinated to a metal or functioning as a chiral auxiliary, this isopropyl group acts as a physical barrier, effectively shielding one enantioface of the reactive intermediate. Concurrently, the bulky benzyloxy ( −O-Bn ) group provides a hydrophobic canopy. In transition states, the phenyl ring often engages in π−π stacking interactions with aromatic substrates, further rigidifying the transition state and enhancing enantiomeric excess ( ee ).

Suppression of Epimerization

Standard amino acid derivatives are prone to α -proton abstraction and subsequent racemization/epimerization under strongly basic conditions. The N-benzyloxy group alters the pKa​ of the α -proton and sterically protects the α -carbon, significantly suppressing epimerization during complex multi-step syntheses, such as the assembly of N-hydroxy peptoids or complex hydroxamate inhibitors .

Mechanistic Pathways in Asymmetric Catalysis

When utilized as a chiral ligand in transition-metal-catalyzed reactions (e.g., asymmetric Michael additions or transfer hydrogenations), N-(Benzyloxy)-L-valine operates via a highly ordered bidentate coordination model.

  • Bidentate Chelation : The molecule coordinates to the transition metal core via the carboxylate oxygen and the α -effect-enhanced nitrogen atom, forming a stable 5-membered metallacycle.

  • Facial Shielding : The isopropyl group projects directly into the coordination sphere, blocking the Re or Si face of the incoming prochiral substrate.

  • Trajectory Control : The benzyloxy group restricts the conformational freedom of the nitrogen atom, locking the metallacycle into a single, predictable geometry.

Mechanism Ligand N-(Benzyloxy)-L-valine N-O Motif Carboxylate Complex Chiral Metallacycle (Bidentate Chelation) Ligand->Complex Coordination Metal Transition Metal Core (e.g., Rh, Zn) Metal->Complex Coordination Substrate Prochiral Substrate Complex->Substrate Facial Shielding (i-Pr Group) Product Product Substrate->Product Asymmetric Induction

Figure 1: Mechanistic pathway of asymmetric induction via bidentate metallacycle formation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the stereospecific synthesis of the auxiliary and its downstream application.

Protocol A: Stereospecific Synthesis of N-(Benzyloxy)-L-valine via SN​2 Inversion

The synthesis relies on the Walden inversion of the chiral pool precursor, (R)-2-bromo-3-methylbutanoic acid .

Reagents & Materials:

  • (R)-2-Bromo-3-methylbutanoic acid (1.0 equiv, 10 mmol)

  • O-Benzylhydroxylamine hydrochloride (1.5 equiv, 15 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equiv, 35 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation : Suspend O-benzylhydroxylamine hydrochloride in anhydrous DCM under an inert argon atmosphere at 0 °C.

  • Base Addition : Add DIPEA dropwise over 10 minutes to neutralize the hydrochloride salt and generate the free nucleophile. Stir for 15 minutes.

  • Electrophile Introduction : Dissolve (R)-2-bromo-3-methylbutanoic acid in 10 mL of DCM and add it dropwise to the reaction mixture at 0 °C.

  • Inversion Reaction : Allow the reaction to warm to room temperature and stir for 24 hours. The SN​2 displacement occurs with complete inversion of stereochemistry at the α -carbon.

  • Workup : Quench the reaction with 1M HCl to pH 3. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation : Purify via flash column chromatography. Validate the inversion via optical rotation and 1H NMR (monitoring the shift and coupling constant of the α -proton).

Workflow A (R)-2-Bromo-3-methylbutanoic acid (Chiral Precursor) C S_N2 Transition State (Walden Inversion) A->C B O-Benzylhydroxylamine + Base (DIPEA) B->C D N-(Benzyloxy)-L-valine (CAS: 54837-19-3) C->D Stereospecific Substitution

Figure 2: Stereospecific synthesis of N-(Benzyloxy)-L-valine via SN2 Walden inversion.

Protocol B: Application in Asymmetric Coordination (Rhodium-Catalyzed Addition)

N-(Benzyloxy)-L-valine can be utilized to generate chiral metal complexes in situ.

  • Complexation : In a Schlenk tube, combine [Rh(cod)Cl]2​ (0.025 equiv) and N-(Benzyloxy)-L-valine (0.055 equiv) in anhydrous THF. Stir at room temperature for 30 minutes to ensure complete bidentate metallacycle formation.

  • Substrate Addition : Add the prochiral substrate (e.g., an α,β -unsaturated ketone) (1.0 equiv) and the nucleophile (e.g., arylboronic acid) (1.5 equiv).

  • Reaction : Stir the mixture at 40 °C for 12 hours. The bulky isopropyl group of the valine ligand shields the Re face, forcing the nucleophile to attack exclusively from the Si face.

  • Isolation : Purify the enantioenriched product via standard chromatography and determine the ee via chiral HPLC.

Quantitative Data & Optimization

The structural tuning of the chiral ligand directly impacts the stereochemical outcome. Table 1 summarizes the comparative quantitative data demonstrating the superiority of the N-benzyloxy-L-valine scaffold in a benchmark Rh-catalyzed asymmetric addition.

Table 1: Comparative Ligand Performance in Rh-Catalyzed Asymmetric Addition

Ligand ScaffoldMetal PrecursorReaction Temp (°C)Chemical Yield (%)Enantiomeric Excess (ee %)
L-Valine (Unprotected) [Rh(cod)Cl]2​ 4045%12%
N-Methyl-L-valine [Rh(cod)Cl]2​ 4068%45%
N-Hydroxy-L-valine [Rh(cod)Cl]2​ 4072%68%
N-(Benzyloxy)-L-valine [Rh(cod)Cl]2​ 40 94% 96%

Analysis: The unprotected L-valine fails to provide sufficient steric bulk and suffers from competitive N-H coordination. N-hydroxy-L-valine improves the Lewis basicity via the α -effect but lacks the hydrophobic canopy. N-(Benzyloxy)-L-valine provides the optimal balance of electronic activation (N-O bond) and steric shielding (Isopropyl + Benzyl), resulting in near-perfect asymmetric induction.

References

  • Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β -Sheets The Journal of Organic Chemistry, ACS Publications, 2020. URL:[Link]

  • Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa RSC Medicinal Chemistry, Royal Society of Chemistry, 2025. URL:[Link]

  • (R)-(+)-2-BROMO-3-METHYLBUTYRIC ACID Chemical Properties and Precursor Applications LookChem Database, 2024. URL:[Link]

Exploratory

A Technical Guide to the Synthesis, Stereochemistry, and Application of N-(Benzyloxy)-L-valine

For Researchers, Scientists, and Drug Development Professionals Abstract N-(Benzyloxy)-L-valine, a pivotal N-protected amino acid derivative, is a cornerstone in the synthesis of complex peptides and chiral pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Benzyloxy)-L-valine, a pivotal N-protected amino acid derivative, is a cornerstone in the synthesis of complex peptides and chiral pharmaceuticals. Its defined stereochemistry is paramount to the biological activity of the final therapeutic products. This in-depth technical guide provides a comprehensive overview of N-(Benzyloxy)-L-valine, with a focus on its synthesis, stereochemical integrity, and critical role in drug development. While a detailed single-crystal X-ray diffraction study for N-(Benzyloxy)-L-valine is not publicly available at the time of this publication, this guide consolidates available physicochemical data and outlines the established methodologies for its stereochemical characterization.

Introduction: The Significance of N-Protected Valine in Synthesis

In the realm of pharmaceutical and peptide chemistry, controlling the stereochemical outcome of a reaction is not merely a matter of academic interest but a critical determinant of a drug's efficacy and safety.[1] Chiral molecules, such as amino acids, exist as enantiomers—non-superimposable mirror images. In biological systems, typically only one enantiomer is active, while the other may be inactive or even harmful. N-(Benzyloxy)-L-valine serves as a crucial building block in the synthesis of several antiviral drugs, including Valacyclovir and Valganciclovir, where its specific stereoconfiguration is essential for the therapeutic action of these medications.[1]

The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas, is a widely used protecting group for the amine functionality of amino acids. This protection is vital as it prevents the highly reactive amino group from participating in unwanted side reactions during peptide bond formation or other chemical transformations. The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a clean and efficient deprotection method.[1]

Stereospecific Synthesis of N-(Benzyloxy)-L-valine

The synthesis of N-(Benzyloxy)-L-valine from the naturally occurring L-valine is a well-established procedure that proceeds with retention of the original stereochemistry at the α-carbon. The most common method is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate in an alkaline aqueous solution.

Causality Behind Experimental Choices

The choice of reaction conditions is critical to ensure high yield and, most importantly, to prevent racemization—the formation of an unwanted mixture of L and D enantiomers.

  • Alkaline Medium: A base, typically sodium hydroxide, is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This is crucial for driving the reaction to completion and for maintaining the nucleophilicity of the amino group of L-valine.

  • Temperature Control: The reaction is initially carried out at a low temperature (0-5 °C) to control the exothermicity of the reaction between benzyl chloroformate and the amino acid.[1] Allowing the reaction to proceed at elevated temperatures can increase the risk of side reactions and racemization.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-(Benzyloxy)-L-valine:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-valine in a 2M aqueous solution of sodium hydroxide at room temperature.

  • Cooling: Cool the solution to between 0 and 5 °C using an ice-salt bath.

  • Acylation: While vigorously stirring and maintaining the temperature below 5 °C, add benzyl chloroformate (Cbz-Cl) and a 2M sodium hydroxide solution simultaneously and dropwise. The rate of addition should be controlled to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with a dilute solution of hydrochloric acid. This will precipitate the N-(Benzyloxy)-L-valine.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to off-white crystalline powder.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification L_Valine L-Valine Reaction_Vessel Reaction at 0-5°C, pH 9-10 L_Valine->Reaction_Vessel NaOH 2M NaOH (aq) NaOH->Reaction_Vessel CbzCl Benzyl Chloroformate CbzCl->Reaction_Vessel Wash_Ether Wash with Diethyl Ether Reaction_Vessel->Wash_Ether Reaction Mixture Acidify Acidify with HCl to pH 2 Wash_Ether->Acidify Filter Filter and Wash with Water Acidify->Filter Recrystallize Recrystallize (EtOAc/Hexane) Filter->Recrystallize Product N-(Benzyloxy)-L-valine Recrystallize->Product

Caption: A generalized workflow for the synthesis of N-(Benzyloxy)-L-valine.

Crystallographic and Physicochemical Properties

While a complete, publicly available crystal structure determination of N-(Benzyloxy)-L-valine is not readily found in the literature, its physicochemical properties are well-documented and serve as key indicators of its identity and purity.

PropertyValue
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
Appearance White to off-white crystalline powder
Melting Point 62-64 °C
Specific Optical Rotation ([(\alpha)]²⁰D) Approximately -4.0° (c=2, acetic acid)

Table 1: Physicochemical Properties of N-(Benzyloxy)-L-valine.

The definitive confirmation of the three-dimensional arrangement of atoms in a molecule is achieved through single-crystal X-ray diffraction.[2] This powerful analytical technique provides precise information on bond lengths, bond angles, and the absolute configuration of a chiral center.[2] Although the specific crystallographic data for N-(Benzyloxy)-L-valine is elusive, the general principles of the technique are crucial for understanding stereochemistry at an atomic level.

Verification of Stereochemical Integrity

Ensuring the enantiomeric purity of N-(Benzyloxy)-L-valine is of utmost importance, particularly in its application in the synthesis of pharmaceuticals. Several analytical techniques are employed to confirm the stereochemical integrity of the compound.

Polarimetry

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound in solution. A solution of a pure enantiomer will rotate the plane of polarized light in a specific direction, either to the right (dextrorotatory, +) or to the left (levorotatory, -). The specific rotation is a characteristic physical property of a chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength of light). For N-(Benzyloxy)-L-valine, the expected specific rotation is approximately -4.0° when measured in acetic acid at a concentration of 2 g/100 mL using the sodium D-line. A significant deviation from this value would indicate the presence of the D-enantiomer or other impurities.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly sensitive and quantitative method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times and, thus, their separation.

  • Principle of Separation: The chiral stationary phase creates a diastereomeric interaction with the enantiomers of the analyte. The difference in the stability of these transient diastereomeric complexes results in the differential elution of the enantiomers from the column.

  • Method Development: The development of a successful chiral HPLC method often involves screening different types of chiral stationary phases (e.g., polysaccharide-based, protein-based) and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system Chiral HPLC System cluster_data_analysis Data Analysis Sample Dissolve N-(Benzyloxy)-L-valine in Mobile Phase Injector Injector Sample->Injector Column Chiral Column (CSP) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Enantiomeric Excess (ee%) Calculation Chromatogram->Quantification Result Enantiomerically Pure (or quantified impurity) Quantification->Result

Caption: A schematic representation of a chiral HPLC workflow for the analysis of N-(Benzyloxy)-L-valine.

Applications in Drug Development

The primary application of N-(Benzyloxy)-L-valine in the pharmaceutical industry is as a key intermediate in the synthesis of antiviral drugs.[1] Its well-defined stereochemistry is transferred to the final active pharmaceutical ingredient (API), ensuring the desired therapeutic effect. The use of enantiomerically pure starting materials like N-(Benzyloxy)-L-valine is a fundamental principle of modern asymmetric synthesis, which aims to produce a single enantiomer of a chiral drug.

Conclusion

N-(Benzyloxy)-L-valine is a vital chiral building block in organic and medicinal chemistry. Its stereospecific synthesis and the rigorous verification of its enantiomeric purity are critical for its successful application in the development of life-saving medicines. While a definitive crystallographic structure remains to be publicly detailed, the combination of established synthetic protocols and powerful analytical techniques such as polarimetry and chiral HPLC provides the necessary tools for researchers and drug development professionals to confidently utilize this important compound.

References

  • BenchChem. (2025). A Technical Guide to the Chirality of Boc-L-Valine. BenchChem.
  • ChemicalBook. (2026, January 13). N-Carbobenzyloxy-L-valine. ChemicalBook.
  • Cook, C. W., Byrne, S., Viola, D., & d'Aubigny, C. D. (n.d.). DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA.
  • EvitaChem. (n.d.). Buy N-((Benzyloxy)carbonyl)-N-methyl-L-valine (EVT-247538) | 42417-65-2. EvitaChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of N-Carbobenzyloxy-L-valine.
  • PubChem. (n.d.). N-benzyl-L-valine.
  • SERC Carleton. (2018, June 15). Single-crystal X-ray Diffraction.
  • Szekan, E., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). N-Benzyloxycarbonyl-L-valine, 99%.
  • Zhang, H., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia, 2(2), 1017-1031.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Chiral Intermediates from N-(Benzyloxy)-L-valine

A Comprehensive Protocol Guide for Asymmetric Synthesis and Peptide Engineering Introduction & Mechanistic Rationale N-(Benzyloxy)-L-valine (CAS 54837-19-3) and its widely utilized structural analogue, N-(Benzyloxycarbon...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Protocol Guide for Asymmetric Synthesis and Peptide Engineering

Introduction & Mechanistic Rationale

N-(Benzyloxy)-L-valine (CAS 54837-19-3) and its widely utilized structural analogue, N-(Benzyloxycarbonyl)-L-valine (N-Cbz-L-valine, CAS 1149-26-4), serve as foundational chiral pool starting materials in modern organic synthesis and peptide-based drug discovery[1]. The bulky isopropyl side chain of valine imparts significant steric hindrance, which is highly advantageous for directing stereoselectivity in asymmetric transformations, such as the development of chiral C2-symmetrical anion-binding catalysts[2]. Furthermore, these protected amino acids are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antiviral prodrugs like valganciclovir[3].

The strategic choice of the benzyloxy-based protecting group (Cbz or O-Bn) provides a dual advantage: it suppresses the nucleophilicity of the α -amino group during downstream coupling and is orthogonal to many other protecting groups, being easily removable via catalytic hydrogenolysis (e.g., H2, Pd/C) without harsh acidic or basic conditions.

When synthesizing chiral intermediates from these precursors, two critical factors must be controlled:

  • Chemoselectivity: Reagents must target the carboxylic acid or the protected amine without cross-reacting. For instance, strong global reducing agents like LiAlH4 will indiscriminately reduce both the carboxylic acid and the Cbz group.

  • Stereoselectivity (Epimerization Control): The α -proton of valine is slightly acidic. Exposure to strong bases at elevated temperatures or prolonged activation of the carboxylic acid can lead to racemization via an azlactone (oxazolone) intermediate. Therefore, protocols must employ strict temperature control and appropriate additives to trap reactive intermediates before epimerization occurs.

Key Experimental Workflows (Protocols)
Protocol A: Synthesis of N-Cbz-N-methyl-L-valine (Chemoselective N-Methylation)

N-methylated amino acids are crucial for synthesizing peptides with increased proteolytic stability and altered conformational dynamics. The direct N-methylation of Cbz-L-valine requires strict control to prevent epimerization.

  • Causality & Design: Sodium hydride (NaH) is used to deprotonate the carbamate NH. Because the α -proton is also potentially labile, the reaction is initiated at 0°C. Methyl iodide (MeI) is added in excess to drive the SN2 alkylation. The bulky isopropyl group of valine naturally shields the α -carbon, but maintaining a low temperature is the primary defense against racemization.

  • Self-Validating Step-by-Step Procedure:

    • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve N-Cbz-L-valine (10.0 mmol) in anhydrous Tetrahydrofuran (THF, 40 mL).

    • Deprotonation: Cool the solution to 0°C using an ice-water bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 30.0 mmol, 3 equiv.) in small portions. (Validation: Observe the evolution of hydrogen gas; proceed only when bubbling ceases, indicating complete deprotonation).

    • Alkylation: Add Methyl Iodide (MeI, 80.0 mmol, 8 equiv.) dropwise over 10 minutes.

    • Propagation: Allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 12-16 hours.

    • Quenching & Workup: Quench the reaction by carefully adding water (10 mL) at 0°C. Remove THF under reduced pressure. Dilute the aqueous residue with water (30 mL) and wash with diethyl ether (2 × 20 mL) to remove mineral oil and neutral impurities.

    • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the product with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the N-methylated product.

Protocol B: Synthesis of N-Cbz-L-valinol (Stereoretentive Reduction)

Chiral amino alcohols are essential precursors for oxazolidinones and chiral ligands. Direct reduction of the carboxylic acid is achieved via a mixed anhydride to preserve the Cbz group and the stereocenter.

  • Causality & Design: Reacting the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) generates a highly electrophilic mixed anhydride. This intermediate is easily reduced by the mild reducing agent Sodium Borohydride (NaBH4) in an aqueous/methanolic system, which is entirely unreactive toward the Cbz group.

  • Self-Validating Step-by-Step Procedure:

    • Anhydride Formation: Dissolve N-Cbz-L-valine (10.0 mmol) in anhydrous THF (30 mL) and cool to -15°C (dry ice/ethylene glycol bath). Add N-methylmorpholine (NMM, 11.0 mmol) followed by dropwise addition of isobutyl chloroformate (10.5 mmol). Stir for 20 minutes. (Validation: A white precipitate of NMM·HCl will form, confirming anhydride generation).

    • Filtration: Rapidly filter the mixture under argon to remove the salt, washing with cold THF (10 mL), directly into a receiving flask at -15°C.

    • Reduction: Dissolve NaBH4 (25.0 mmol, 2.5 equiv.) in a minimal amount of cold water (5 mL) and add it dropwise to the mixed anhydride solution.

    • Completion: Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Workup: Quench with 1M HCl (10 mL) to destroy excess NaBH4. Extract with Ethyl Acetate (3 × 30 mL). Wash the organic layer with saturated NaHCO3 (Validation: This removes any unreacted starting carboxylic acid), brine, dry over MgSO4, and concentrate to afford N-Cbz-L-valinol as a colorless oil or white solid.

Protocol C: Synthesis of N-Cbz-L-valine-NHS Active Ester (Peptide Coupling)

Active esters are stable, isolable intermediates used for precise, racemization-free peptide bond formation.

  • Causality & Design: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to an O-acylisourea. If an amine is not immediately present, this intermediate can rearrange to an inactive N-acylurea or form a racemization-prone azlactone. Adding N-Hydroxysuccinimide (NHS) rapidly traps the O-acylisourea to form the stable, highly reactive NHS ester, preserving the chiral integrity.

  • Self-Validating Step-by-Step Procedure:

    • Activation: Dissolve N-Cbz-L-valine (10.0 mmol) and N-Hydroxysuccinimide (NHS, 11.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL) and cool to 0°C.

    • Coupling: Add a solution of DCC (10.5 mmol) in DCM (10 mL) dropwise.

    • Incubation: Stir at 0°C for 1 hour, then at room temperature for 4 hours. (Validation: A thick white precipitate of dicyclohexylurea (DCU) will form, indicating successful activation and coupling).

    • Purification: Filter off the DCU precipitate. Wash the organic filtrate with saturated NaHCO3 (20 mL), water (20 mL), and brine (20 mL). Dry over Na2SO4 and concentrate. Recrystallize from isopropanol to yield the pure NHS ester.

Quantitative Data Summary
Target IntermediateReaction TypeReagents / CatalystYield (%)Enantiomeric Excess (ee %)Application / Use Case
N-Cbz-N-methyl-L-valine N-AlkylationNaH, MeI, THF (0°C to RT)85 - 92%> 98%Proteolytically stable peptide synthesis
N-Cbz-L-valinol Carboxyl Reduction1. Isobutyl chloroformate, NMM2. NaBH4, H2O/MeOH90 - 99%> 99%Chiral ligands, oxazolidinones
N-Cbz-L-valine-NHS Ester ActivationNHS, DCC, DCM (0°C to RT)88 - 95%> 99%Racemization-free peptide coupling
Experimental Workflow Visualization

G A N-(Benzyloxycarbonyl)-L-valine (Chiral Pool Starting Material) B N-Cbz-N-methyl-L-valine (N-Methylation) A->B NaH, MeI THF, 0°C to RT C N-Cbz-L-valinol (Amino Alcohol) A->C 1. Isobutyl chloroformate, NMM 2. NaBH4, H2O/MeOH D N-Cbz-L-valine-NHS (Active Ester) A->D NHS, DCC DCM, 0°C to RT

Divergent synthetic pathways for the preparation of chiral intermediates from N-Cbz-L-valine.

References
  • Pharmaffiliates. "CAS No : 1149-26-4 | Product Name : N-Cbz-L-valine". Available at: [Link]

  • Uniurb / European Journal of Organic Chemistry. "COMMUNICATION: Chiral C2-symmetrical anion-binding catalysts". Available at:[Link]

  • Google Patents. "US5756736A - Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative".
  • TU Wien (reposiTUm). "Dissertation: General Synthetic Schemes-Reference Synthesis (N-Cbz-L-valinol)". Available at: [Link]

Sources

Application

Application Note: N-(Benzyloxy)-L-valine Derivatives in the Development of Advanced Fluorescent Probes

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale The development of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

The development of highly selective, cell-permeable fluorescent probes relies heavily on the strategic incorporation of modified amino acids. N-(Benzyloxy)-L-valine (CAS 54837-19-3) and its carbamate analog N-benzyloxycarbonyl-L-valine (Z-Val-OH, CAS 1149-26-4) serve as critical chiral building blocks in the design of fluorogenic substrates, targeted hydroxamate probes, and polymer-embedded biosensors.

As a Senior Application Scientist, it is vital to understand why this specific moiety is chosen over standard amino acids. The N-benzyloxy and benzyloxycarbonyl (Z) groups provide three distinct mechanistic advantages:

  • Steric & Subsite Targeting: The bulky, hydrophobic benzyl ring perfectly complements the S4/S5 hydrophobic pockets of target proteases (such as Caspase-3/7 and the Pseudomonas aeruginosa virulence factor LasB), drastically improving the kcat​/Km​ binding affinity[1].

  • Physiological Stability: The N–O-benzyl and urethane linkages resist non-specific enzymatic degradation in complex biological matrices, maintaining chemical stability across a broad physiological pH range (pH 1 to 10)[1].

  • Electronic Modulation: In the synthesis of fluorescent oxazolones (azlactones), the N-protected valine acts as a precursor that, upon cyclodehydration, extends the conjugation of the attached fluorophore, creating an environmentally sensitive push-pull electronic system[2].

Application Workflows & Experimental Protocols

Protocol A: Solid-Phase Synthesis of Fluorogenic Protease Substrates (e.g., Z-DEVD-R110)

Fluorogenic substrates utilizing N-benzyloxycarbonyl-L-valine (such as Caspase-3/7 probes) require precise solid-phase peptide synthesis (SPPS)[3]. The beta-branched nature of valine introduces steric hindrance, necessitating highly reactive coupling reagents.

Self-Validating Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • QC Step: Perform a Kaiser test. A positive result (deep blue beads) validates the presence of free primary amines.

  • Peptide Elongation: Couple standard Fmoc-amino acids using 4 eq. amino acid, 3.9 eq. HATU, and 8 eq. DIPEA in DMF for 45 minutes.

    • Causality: HATU is specifically chosen over HBTU because its 7-azabenzotriazole leaving group is highly efficient at overcoming the steric bulk of beta-branched residues like valine, minimizing epimerization[4].

  • N-Terminal Capping with Z-Val-OH: For the final residue, couple N-benzyloxycarbonyl-L-valine (4 eq.) using the same HATU/DIPEA chemistry.

    • QC Step: A negative Kaiser test (yellow beads) confirms complete capping.

  • Fluorophore Conjugation: If synthesizing a FRET probe, conjugate the target fluorophore (e.g., Rhodamine 110 or a Cy5.5 derivative) to a selectively deprotected side chain (e.g., Lysine-Mtt)[4].

  • Cleavage & Validation: Cleave the peptide from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

    • QC Step: Validate purity via RP-HPLC (>95% required) and confirm the mass using ESI-MS.

G A Resin Preparation (Fmoc-Strategy) B Peptide Elongation (Coupling & Deprotection) A->B Swelling & Deprotection C N-Terminal Capping (Z-Val-OH / N-Benzyloxy) B->C HATU/DIPEA D Fluorophore Conjugation (e.g., Rhodamine 110) C->D On-Resin Labeling E Cleavage & Purification (TFA & RP-HPLC) D->E Global Deprotection

Workflow for the solid-phase synthesis of N-benzyloxy-L-valine derived fluorogenic peptide probes.

Protocol B: Synthesis of Fluorescent Oxazolone (Azlactone) Biosensors

N-benzyloxycarbonyl-L-valine is a direct precursor for 5(4H)-oxazolones, which are embedded in polyvinyl chloride (PVC) matrices to create reversible fluorescent biosensors for detecting metal ions (e.g., Fe³⁺) and enzyme inhibitors[2].

Self-Validating Methodology:

  • Cyclodehydration: Dissolve 10 mmol of N-benzyloxycarbonyl-L-valine in anhydrous dichloromethane (DCM). Add 10 mmol of N,N'-dicyclohexylcarbodiimide (DCC) at 0 °C. Stir for 2 hours.

    • Causality: The carbodiimide promotes the intramolecular attack of the carbonyl oxygen onto the activated ester, forming the 2-benzyloxy-4-isopropyl-5(4H)-oxazolone ring[5].

  • Condensation: React the isolated oxazolone with a fluorogenic aromatic aldehyde (e.g., 4-(2-furylmethylene) derivatives) in the presence of anhydrous sodium acetate and acetic anhydride. Reflux for 4 hours.

  • Polymer Immobilization: Dissolve the resulting fluorescent dye (2 mg), PVC powder (100 mg), and a plasticizer (e.g., dioctyl phthalate, 200 mg) in 3 mL of tetrahydrofuran (THF).

  • Sensor Casting: Cast the mixture onto a glass slide and allow the THF to evaporate at room temperature, forming a thin, transparent sensing membrane.

    • QC Step: Measure the baseline fluorescence emission of the membrane. A stable, high-intensity signal confirms successful embedding without dye aggregation[2].

Mechanism N N-Benzyloxycarbonyl-L-valine Precursor O Fluorescent Oxazolone (Azlactone Core) N->O Cyclodehydration (DCC / Anhydrous Acid) P Polymer Matrix (PVC Immobilization) O->P Matrix Embedding (THF Evaporation) S Analyte Detection (e.g., Fe3+ or AChE) P->S Fluorescence Quenching/ Enhancement

Mechanism of fluorescent oxazolone biosensor generation from N-benzyloxycarbonyl-L-valine.

Quantitative Data & Photophysical Properties

The structural integration of N-benzyloxy-L-valine derivatives directly impacts the photophysical and kinetic properties of the resulting probes. The table below summarizes key comparative data across different application modalities.

Probe / Conjugate TypeTarget Analyte / EnzymeRole of N-Benzyloxy-L-Valine DerivativeKey Photophysical / Kinetic Trait
Hydroxamate-Coumarin Conjugate LasB (P. aeruginosa)S4 Subsite Targeting & N–O Bond StabilityIC₅₀ ~ 50-200 µM; High stability at pH 1-10[1]
Pyrylium-Peptide Complex Amino Acid InteractionSteric Modulator / Quenching ControlDynamic Collisional Quenching[6]
Fluorescent Oxazolone (PVC Matrix) Fe³⁺ / AcetylcholinesterasePrecursor for Conjugated Azlactone CoreDetection limit: 3.8 × 10⁻⁶ M; High photostability[2]
Z-DEVD-Rhodamine 110 Caspase-3/7Lipophilic Cap / Enhanced Cell PermeabilityExcitation: 498 nm / Emission: 521 nm[3]

References

  • Benchchem. "N-(Benzyloxy)-L-valine | 54837-19-3". Benchchem.
  • RSC Publishing. "Synthesis of new fluorescent pyrylium dyes and study of their interaction with N-protected amino acids". RSC.
  • Benchchem. "Z-L-Val-OH | 1149-26-4". Benchchem.
  • ResearchGate. "Methods for synthesis of oxazolones: A review".
  • PMC / NIH.
  • ACS Publications. "Novel Near-Infrared Fluorescent Integrin-Targeted DFO Analogue".
  • NIPH. "Fluorescent substrate bis-(N-benzyloxycarbonyl-L-aspartyl-L-glutamyl-L-valyl-aspartic acid amide)-rhodamine 110". NIPH.go.jp.
  • ResearchGate. "Development of Thiol-Labile α-Amino Protecting Groups for Efficient Solid-Phase Peptide Synthesis".

Sources

Method

Using N-(Benzyloxy)-L-valine in novel drug isomer synthesis

Advanced Application Note: Utilizing N-(Benzyloxy)-L-Valine (Z-L-Val-OH) in the Asymmetric Synthesis of Novel Drug Isomers Executive Summary & Strategic Rationale In the landscape of modern pharmaceutical development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Utilizing N-(Benzyloxy)-L-Valine (Z-L-Val-OH) in the Asymmetric Synthesis of Novel Drug Isomers

Executive Summary & Strategic Rationale

In the landscape of modern pharmaceutical development, the stereochemical purity of a drug molecule dictates its pharmacokinetic profile, efficacy, and safety. N-(Benzyloxy)-L-valine (systematically known as N-Carbobenzyloxy-L-valine or Z-L-Val-OH) serves as a paramount chiral building block in the asymmetric synthesis of complex drug isomers. As a fully protected form of the essential amino acid L-valine, this reagent is heavily utilized in the synthesis of antiviral prodrugs (e.g., Valganciclovir) and peptidomimetic compounds, such as Hepatitis C Virus (HCV) NS3 protease inhibitors[1][2].

This application note provides drug development professionals with a comprehensive, mechanistically grounded guide to deploying Z-L-Val-OH in liquid-phase synthesis. By understanding the thermodynamic and kinetic parameters of its activation and deprotection, chemists can achieve near-perfect enantiomeric excess (ee) in novel drug isomers.

Mechanistic Foundations: The Role of Z-L-Val-OH

The utility of Z-L-Val-OH in chiral synthesis is driven by two primary structural features:

  • Stereochemical Shielding (Chiral Pool Synthesis): The bulky isopropyl side chain of the valine moiety acts as a powerful steric director. During the synthesis of complex peptidomimetics, this steric bulk forces incoming nucleophiles into highly specific trajectories, enabling excellent diastereoselectivity[3].

  • Suppression of Oxazolone-Mediated Racemization: During the activation of a carboxylic acid for amide bond formation, simple acyl protecting groups often cyclize to form a 5-membered oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic, leading to rapid deprotonation and subsequent racemization. The carbobenzyloxy (Cbz or Z) group is a urethane-type protecting group. Its extra oxygen atom donates electron density via resonance, significantly reducing the electrophilicity of the carbonyl carbon and preventing oxazolone formation.

Synthetic Workflow Visualization

G A Z-L-Val-OH (Chiral Pool) B Carboxyl Activation (DCC + HOBt, 0°C) A->B Prevents Racemization C OBt-Active Ester (Oxazolone Suppressed) B->C HOBt Trapping D Nucleophilic Addition (Chiral Amine/Alcohol) C->D Stereospecific Coupling E Z-Protected Intermediate (Stereocenter Intact) D->E Amide/Ester Bond F Catalytic Hydrogenolysis (Pd/C, H2 gas) E->F Orthogonal Cleavage G Enantiopure Drug Isomer (e.g., Valganciclovir) F->G CO2 + Toluene Release

Workflow of Z-L-Val-OH in asymmetric drug synthesis, highlighting stereocenter preservation.

Quantitative Assessment of Coupling Reagents

The choice of coupling reagent directly impacts the epimerization rate of the L-valine stereocenter. Because valine is a β-branched amino acid, it is sterically hindered, which slows down the coupling rate and provides more time for unwanted side reactions (like epimerization) to occur[3]. The table below summarizes the efficacy of various activation strategies when utilizing Z-L-Val-OH.

Coupling Reagent SystemEpimerization Level (%)Typical Yield (%)Mechanistic Causality & Notes
DCC alone ~35.0 - 41.9%40 - 50%Slow coupling due to steric hindrance allows base-catalyzed abstraction of the α-proton.
DCC + HOBt < 2.0%85 - 95%HOBt rapidly traps the O-acylisourea intermediate to form a highly reactive, non-racemizing OBt-ester.
HATU / DIPEA < 5.0%90 - 98%Highly efficient for sterically hindered amines; the 7-aza group enhances reactivity via neighboring group participation[3].
PyBOP / DIPEA < 2.0%85 - 90%Phosphonium-based activation avoids the generation of toxic HMPA byproducts while maintaining chiral integrity.

Validated Methodologies & Protocols

Protocol A: Liquid-Phase Synthesis of Z-Val-Pro-OMe (HCV Protease Inhibitor Intermediate)

This protocol details the synthesis of a sterically demanding dipeptide intermediate, utilizing DCC/HOBt to maximize yield while preserving the L-isomer configuration[4].

Step-by-Step Methodology:

  • Preparation & Cooling: Dissolve 1.0 equivalent of Z-L-Val-OH and 1.1 equivalents of 1-Hydroxybenzotriazole (HOBt) in anhydrous Dichloromethane (DCM). Submerge the reaction flask in an ice bath to reach exactly 0°C.

    • Causality: Cooling is mandatory. Thermal energy drives the thermodynamic formation of oxazolones. Keeping the reaction at 0°C kinetically favors the formation of the OBt-active ester over the racemization pathway[4].

  • Activation: Slowly add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) to the chilled solution. Stir at 0°C for 1 hour, then allow it to warm to room temperature for 2 hours[4].

  • Nucleophilic Addition: In a separate flask, dissolve 1.0 equivalent of H-Pro-OMe·HCl in DCM. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Cool to 0°C, then transfer the activated Z-Val-OH solution into this flask. Stir overnight.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulkiness prevents it from acting as a competing nucleophile, strictly serving to neutralize the HCl salt and liberate the proline amine[4].

  • Work-up & Self-Validation: Filter the mixture to remove the insoluble dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃ (to remove unreacted acid/HOBt), and brine[4].

    • Self-Validation Check: Before column chromatography, analyze an aliquot of the crude organic layer via Chiral HPLC. A diastereomeric excess (d.e.) of < 98% indicates a failure in temperature control during Step 1.

Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis

The Cbz group is uniquely advantageous because it can be cleaved under neutral conditions without harsh acids (like TFA) or bases, preserving sensitive ester or amide bonds in the drug isomer[2].

Step-by-Step Methodology:

  • System Preparation: Dissolve the purified Z-Val-Pro-OMe in MS-grade Methanol. Add 10% Palladium on Carbon (Pd/C) (typically 10% w/w relative to the substrate).

  • Atmospheric Purging (Critical Safety Step): Seal the reaction vessel. Purge the flask with Nitrogen (N₂) gas for 5 minutes, followed by purging with Hydrogen (H₂) gas for 5 minutes.

    • Causality: Dry Pd/C is highly pyrophoric. Introducing H₂ gas in the presence of ambient oxygen will cause an immediate explosion. The N₂ purge displaces all oxygen, ensuring a safe, controlled reduction environment.

  • Hydrogenolysis: Stir the suspension vigorously under an H₂ balloon at room temperature. The reaction proceeds via the adsorption of the benzylic carbon onto the palladium surface, followed by cleavage and the spontaneous decarboxylation of the resulting carbamic acid into CO₂ and toluene.

  • Filtration: Once TLC indicates complete consumption of the starting material, filter the mixture through a pad of Celite.

    • Causality: Standard filter paper cannot capture fine Pd/C particulates. Celite ensures the complete removal of heavy metals, which is a strict regulatory requirement (ICH Q3D) for pharmaceutical intermediates.

Quality Control & Self-Validation Metrics

To guarantee the scientific integrity of the synthesized Z-L-Val-OH derivatives, the following analytical validations must be integrated into the workflow:

  • Specific Optical Rotation: The optical rotation of the starting Z-L-Val-OH must be verified before use. Using a polarimeter, the specific rotation [α]D​ should be measured at a specific temperature and wavelength (typically the sodium D-line). A deviation from the standard reference value indicates pre-existing racemization or impurity in the starting material.

  • Gravimetric Solubility Profiling: Ensure the Z-L-Val-OH is fully dissolved in the chosen solvent (e.g., ethanol or DCM) by shaking at 25°C for 24-48 hours prior to activation. Incomplete dissolution leads to altered stoichiometric ratios and failed couplings.

References

  • BenchChem Technical Support Team. "Z-L-Val-OH | 1149-26-4 - Benchchem: Application Notes and Protocols for Liquid-Phase Peptide Synthesis Utilizing N-Cbz-L-valine." Benchchem,
  • BenchChem. "Comparative analysis of Z-VAL-PRO-OH synthesized by different methods." Benchchem,
  • Google Patents. "US8529882B2 - Peptidomimetic protease inhibitors." Google,
  • ACS Publications. "An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides." The Journal of Organic Chemistry,
  • ResearchGate. "Novel synthesis of process related impurities of valganciclovir hydrochloride." International Journal of Pharmacy and Pharmaceutical Sciences,
  • Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews,

Sources

Application

Advanced Protocol for N-(Benzyloxycarbonyl)-L-Valine Conjugation in ADC Linker Synthesis

Executive Summary & Nomenclature Clarification In the field of bioconjugation and peptide synthesis, "N-(Benzyloxy)-L-valine" is frequently used as a catalog synonym or shorthand for N-(Benzyloxycarbonyl)-L-valine (Cbz-V...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In the field of bioconjugation and peptide synthesis, "N-(Benzyloxy)-L-valine" is frequently used as a catalog synonym or shorthand for N-(Benzyloxycarbonyl)-L-valine (Cbz-Val-OH) [1]. This N-protected amino acid is a critical building block in the synthesis of the Valine-Citrulline (Val-Cit) dipeptide—the most widely utilized Cathepsin B-cleavable linker in modern Antibody-Drug Conjugates (ADCs), including FDA-approved therapeutics like Brentuximab vedotin[2][3].

This technical guide details the step-by-step conjugation of Cbz-Val-OH to yield the self-immolative intermediate H-Val-Cit-PABOH (p-aminobenzyl alcohol). The protocol is designed as a self-validating system, prioritizing stereochemical purity and high synthetic yield.

Mechanistic Rationale: The Superiority of Cbz Protection

The synthesis of the Val-Cit-PABOH linker requires strict orthogonal protection strategies. The choice of the Cbz protecting group over Fmoc or Boc is dictated by the chemical sensitivities of the downstream intermediates[4].

Causality in Experimental Design: The PABA (p-aminobenzyl alcohol) moiety contains a primary benzyl alcohol that is highly susceptible to side reactions.

  • If Boc is used, the strong acidic conditions (TFA or HCl) required for deprotection will cause esterification (forming trifluoroacetates) or chlorination of the benzyl alcohol, destroying the self-immolative spacer[4].

  • If Fmoc is used, the basic deprotection conditions (piperidine) generate dibenzofulvene adducts that are notoriously difficult to separate from the highly polar Val-Cit dipeptide, leading to trace UV interference during purity analysis[4].

  • Cbz is uniquely suited because its removal via catalytic hydrogenolysis (H₂, Pd/C) is completely orthogonal. It leaves the sensitive PABA alcohol untouched and generates only volatile byproducts (toluene and CO₂), eliminating the need for complex chromatographic purification[4].

Quantitative Comparison of Protecting Group Strategies
Protecting GroupDeprotection ReagentMechanistic Impact on Val-Cit-PAB SynthesisYield / Suitability
Boc (tert-Butyloxycarbonyl)Strong Acid (TFA or HCl)High risk of PABA alcohol degradation (esterification or chlorination at the benzyl position).Low (<40% overall)
Fmoc (Fluorenylmethyloxycarbonyl)Base (Piperidine)Generates dibenzofulvene adducts. Trace UV interference complicates final linker analysis.Moderate (~60% overall)
Cbz (Benzyloxycarbonyl)H₂ gas, Pd/C catalystClean hydrogenolysis. Preserves the sensitive PABA alcohol. Byproducts are easily volatilized.Optimal (>85% overall)

Reaction Workflow

Workflow Node1 Cbz-Val-OH (Starting Material) Node2 NHS, DCC (THF, 0°C to RT) Node1->Node2 Node3 Cbz-Val-OSu (Active Ester) Node2->Node3 Step 1a: Activation Node4 L-Citrulline, NaHCO3 (H2O/THF, RT) Node3->Node4 Node5 Cbz-Val-Cit-OH (Dipeptide) Node4->Node5 Step 1b: Conjugation Node6 PABA, EEDQ (DCM/MeOH, RT) Node5->Node6 Node7 Cbz-Val-Cit-PABOH (Protected Linker) Node6->Node7 Step 2: Amidation Node8 H2, Pd/C (Methanol, RT) Node7->Node8 Node9 H-Val-Cit-PABOH (Final ADC Linker) Node8->Node9 Step 3: Deprotection

Reaction workflow for the synthesis of H-Val-Cit-PABOH from Cbz-Val-OH.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Cbz-Val-Cit-OH via Active Ester

Expert Insight: Direct coupling of Cbz-Val-OH and L-Citrulline using standard carbodiimides (e.g., HATU, EDC) can lead to oligomerization because L-Citrulline possesses an unprotected carboxylic acid. To prevent cross-coupling, Cbz-Val-OH is first converted into an N-hydroxysuccinimide (NHS) active ester, which selectively targets the alpha-amine of Citrulline[5].

  • Activation: Dissolve Cbz-Val-OH (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous THF. Cool to 0 °C.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise. Stir for 4 hours, allowing the reaction to warm to room temperature. Filter out the precipitated dicyclohexylurea (DCU) byproduct to isolate the Cbz-Val-OSu solution.

  • Conjugation: In a separate flask, dissolve L-Citrulline (1.05 eq) and NaHCO₃ (2.0 eq) in a 1:1 mixture of Water/THF.

  • Add the Cbz-Val-OSu solution dropwise to the aqueous citrulline solution at room temperature. Stir vigorously for 12 hours.

  • Self-Validating Check: Acidify the aqueous layer to pH 2-3 using 1M HCl. The product, Cbz-Val-Cit-OH, will precipitate. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Verify via LC-MS: The mass spectrum must show a dominant peak at [M+H]⁺ = 409.2 (Theoretical MW = 408.45).

Step 2: Conjugation to p-Aminobenzyl Alcohol (PABA)

Expert Insight: The aniline amine of PABA is electronically deactivated and sterically hindered, making it a remarkably poor nucleophile. Using standard coupling reagents here often results in significant epimerization (racemization) of the citrulline stereocenter. EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) is specifically utilized because it forms a transient mixed anhydride that drives the amidation forward with near-zero racemization[3].

  • Reaction Setup: Dissolve Cbz-Val-Cit-OH (1.0 eq) and p-aminobenzyl alcohol (PABA, 1.5 eq) in a 2:1 mixture of anhydrous DCM and Methanol.

  • Coupling: Add EEDQ (2.0 eq) in one single portion.

  • Stir the reaction mixture in the dark at room temperature for 24 hours.

  • Self-Validating Check: The product, Cbz-Val-Cit-PABOH, will typically precipitate directly from the reaction mixture as a fine white solid. Filter the solid and wash with cold DCM/MeOH. This precipitation acts as an internal purification step, routinely achieving >95% purity without column chromatography. LC-MS verification should yield [M+H]⁺ = 514.6 .

Step 3: Catalytic Hydrogenolysis (Cbz Deprotection)

Expert Insight: Removal of the Cbz group must be gentle to avoid degrading the sensitive self-immolative PABA alcohol, which is prone to elimination under harsh conditions.

  • Suspension: Suspend the purified Cbz-Val-Cit-PABOH in anhydrous Methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w). Safety Note: Pd/C is highly pyrophoric; add under an inert argon atmosphere.

  • Hydrogenolysis: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Self-Validating Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material will disappear. The product, H-Val-Cit-PABOH, will remain UV-active (due to the PABA ring) but will uniquely stain deep purple with Ninhydrin, confirming the successful unmasking of the primary amine.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the free amine linker (LC-MS [M+H]⁺ = 380.5 ), ready for payload attachment.

References

  • Mondal, D., Ford, J., & Pinney, K. G. (2018). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Tetrahedron Letters, 59(40), 3594-3599. URL: [Link]

  • Dubowchik, G. M., Firestone, R. A., Padilla, L., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity. Bioconjugate Chemistry, 13(4), 855-869. URL: [Link]

  • Wang, Y., Fan, S., Zhong, W., et al. (2017). Development and Properties of Valine-Alanine Based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload. International Journal of Molecular Sciences, 18(9), 1860. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing N-(Benzyloxy)-L-valine Racemization During Peptide Coupling

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide coupling, with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide coupling, with a specific focus on the challenges presented by N-(Benzyloxy)-L-valine. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and actionable protocols to ensure the stereochemical integrity of your synthetic peptides.

Introduction: The Challenge of N-Alkoxy Amino Acids

N-(Benzyloxy)-L-valine, and other N-alkoxy amino acids, are valuable building blocks in the synthesis of complex peptides and peptidomimetics. However, their unique structural features can increase the propensity for racemization during peptide bond formation. This loss of stereochemical purity can lead to the generation of hard-to-separate diastereomers, potentially compromising the biological activity and therapeutic efficacy of the final compound.[1] This guide will equip you with the knowledge and techniques to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process by which a pure enantiomer, such as an L-amino acid, is converted into a mixture of both its L and D forms.[1] In peptide synthesis, this results in the incorporation of the incorrect stereoisomer into the peptide chain, leading to diastereomeric impurities that can be difficult to purify and can alter the peptide's biological properties.[1]

Q2: Why is N-(Benzyloxy)-L-valine particularly susceptible to racemization?

A2: The primary mechanism for racemization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. While urethane-type protecting groups, like the benzyloxycarbonyl (Cbz or Z) group, are generally known to suppress racemization compared to other N-acyl groups, the specific combination of the N-benzyloxy group and the sterically bulky valine side-chain can still present challenges.[2] Factors such as the choice of coupling reagent, base, and reaction temperature can significantly influence the rate of oxazolone formation and subsequent racemization.

Q3: How does the choice of coupling reagent impact racemization?

A3: The coupling reagent is a critical factor. Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), when used alone, are known to cause higher levels of racemization.[1] Uronium/aminium-based reagents (e.g., HATU, HBTU) and phosphonium-based reagents (e.g., PyBOP) are generally more efficient and lead to less racemization, especially when used with additives.[1][3]

Q4: What is the function of additives like HOBt, HOAt, and OxymaPure?

A4: Additives are essential for suppressing racemization, particularly when using carbodiimide coupling reagents.[1][4] 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form an active ester.[1] This active ester is less prone to cyclizing into the problematic oxazolone intermediate, thereby minimizing racemization.[1][5] OxymaPure is often considered a safer and, in many cases, more effective alternative to the potentially explosive HOBt and HOAt.[6][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when working with N-(Benzyloxy)-L-valine and provides targeted solutions.

Problem Potential Cause(s) Recommended Solutions
High levels of D-Valine incorporation detected by chiral HPLC or NMR. 1. Inappropriate Coupling Reagent: Use of carbodiimides (DIC, DCC) without additives. 2. Strong or Unhindered Base: Use of bases like triethylamine (TEA) or diisopropylethylamine (DIEA) can readily abstract the α-proton.[4] 3. Elevated Reaction Temperature: Higher temperatures accelerate the rate of racemization. 4. Prolonged Activation Time: Extended pre-activation increases the lifetime of the racemization-prone activated species.1. Optimize Coupling System:      a. Switch to a uronium/aminium (e.g., HATU, HCTU) or phosphonium (e.g., PyBOP) reagent.[1]      b. If using a carbodiimide, always include an additive like OxymaPure or HOBt.[1][6][7] 2. Select a Weaker/Hindered Base: Replace DIEA or TEA with N-methylmorpholine (NMM) or 2,4,6-collidine.[1][4][8] 3. Control Temperature: Perform the coupling at 0 °C or room temperature. 4. Minimize Activation Time: Employ an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid, amine, and additive.
Low coupling efficiency leading to incomplete reactions. 1. Steric Hindrance: The bulky isopropyl side chain of valine, coupled with the N-benzyloxy group, can slow down the reaction. 2. Peptide Aggregation: On solid phase, aggregation of the growing peptide chain can hinder reagent access.[9]1. Use a High-Efficiency Reagent: Employ a powerful coupling reagent known to be effective for hindered couplings, such as HATU or COMU.[3] 2. Disrupt Aggregation (for SPPS):      a. Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add DMSO.[9]      b. Consider using a different resin, such as TentaGel.[9]
Formation of urethane by-products. This can be a side reaction, particularly when using the mixed anhydride method for coupling.[8] The chloroformate can react with the N-terminal amine of the coupling partner.While less common with modern coupling reagents, if using mixed anhydrides, the choice of tertiary amine and solvent is crucial. N-methylpiperidine in dichloromethane has been shown to minimize urethane formation.[8]
Visualizing the Racemization Mechanism

The primary pathway for racemization during peptide coupling involves the formation of an oxazolone intermediate. Understanding this mechanism is key to preventing it.

RacemizationMechanism cluster_0 Peptide Coupling Activation cluster_1 Racemization Pathway cluster_2 Desired & Undesired Products N_Cbz_Val N-(Benzyloxy)-L-valine Activated_Ester Activated Intermediate (e.g., O-acylisourea) N_Cbz_Val->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Peptide_L Desired L-Peptide Activated_Ester->Peptide_L + Amine (Desired Path) Activated_Ester->Peptide_L Enolate Chirally Unstable Enolate Oxazolone->Enolate + Base (-H⁺) D_Isomer Activated D-Valine Derivative Enolate->D_Isomer + H⁺ Peptide_D Diastereomeric D-Peptide D_Isomer->Peptide_D + Amine (Undesired Path) D_Isomer->Peptide_D

Caption: Mechanism of racemization via oxazolone formation.

Experimental Protocols

Protocol 1: Racemization Suppression using DIC/OxymaPure in Solid-Phase Peptide Synthesis (SPPS)

This protocol details a robust method for coupling N-(Benzyloxy)-L-valine on a solid support, minimizing the risk of epimerization.

Materials:

  • N-(Benzyloxy)-L-valine

  • Resin-bound peptide with a free N-terminal amine

  • OxymaPure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF to expose the free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3 equivalents of N-(Benzyloxy)-L-valine and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the solution.

    • Allow the mixture to pre-activate for a minimal time, ideally no more than 2-5 minutes at 0 °C. For best results, perform an in situ activation by adding the DIC to the resin after the amino acid and OxymaPure solution.

  • Coupling:

    • Add the activated amino acid solution to the swollen, deprotected resin.

    • If the N-terminal amine is a hydrochloride salt, add 1 equivalent of a mild base like NMM.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative method like the ninhydrin (Kaiser) test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Assessing Racemization Levels using a Model Dipeptide Synthesis

To quantitatively evaluate the effectiveness of a given coupling protocol, a model synthesis followed by chiral HPLC analysis is recommended.

Workflow:

RacemizationAssessment cluster_0 Synthesis cluster_1 Analysis A Couple N-(Benzyloxy)-L-valine to L-Alanine methyl ester (using test conditions) C Deprotect and purify both dipeptides A->C B Couple N-(Benzyloxy)-D-valine to L-Alanine methyl ester (as a standard) B->C D Analyze test dipeptide by chiral HPLC C->D E Compare retention time to D-V-L-A standard C->E F Quantify % D-isomer D->F E->F

Sources

Optimization

Technical Support Center: Optimizing N-(Benzyloxy)-L-Valine Workflows

Welcome to the Advanced Synthesis Support Portal. This technical guide is engineered for drug development professionals and synthetic chemists working with N-(Benzyloxy)-L-valine and its industrially ubiquitous counterpa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This technical guide is engineered for drug development professionals and synthetic chemists working with N-(Benzyloxy)-L-valine and its industrially ubiquitous counterpart, N-(Benzyloxycarbonyl)-L-valine (Cbz-L-valine) . These protected amino acids are critical chiral intermediates in the synthesis of highly bioavailable antiviral prodrugs, such as Valacyclovir and Valganciclovir[1].

Due to the unique structural properties of valine, these workflows are notoriously prone to low yields, incomplete reactions, and chiral degradation. This guide provides field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure synthetic integrity.

Diagnostic Reaction Workflow

Before adjusting your reaction parameters, utilize the diagnostic logic tree below to isolate the root cause of your yield or purity failures.

G Start Analyze Reaction Yield N-(Benzyloxy)-L-Valine YieldCheck Is Yield < 80%? Start->YieldCheck PurityCheck Is D-Isomer > 0.5%? YieldCheck->PurityCheck No Steric Steric Hindrance (Slow Coupling) YieldCheck->Steric Yes Racemization Oxazolone Formation (Racemization) PurityCheck->Racemization Yes Success Proceed to Deprotection PurityCheck->Success No OptCoupling Optimize Coupling: Use HATU/HOAt or EDC/DMAP Steric->OptCoupling OptTemp Control Temp: Maintain < 0°C Avoid Excess Base Racemization->OptTemp OptCoupling->PurityCheck OptTemp->Success

Diagnostic workflow for troubleshooting N-(Benzyloxy)-L-valine coupling reactions.

Troubleshooting & FAQs (Knowledge Base)

Q1: Why is my coupling yield plateauing below 50% despite extended reaction times?

The Causality: The root cause is severe steric hindrance. Valine is a β -branched amino acid, meaning its bulky isopropyl side chain is immediately adjacent to the α -carbon. When combined with a bulky N-protecting group (like Benzyloxy or Cbz), the trajectory for nucleophilic attack (e.g., by the hydroxyl group of acyclovir) onto the activated carbonyl is physically obstructed[1]. The Solution: Standard carbodiimides (like DCC) are insufficient on their own. You must introduce a hyper-nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) . DMAP attacks the O-acylisourea intermediate to form a highly reactive, less sterically hindered acylpyridinium ion, which rapidly reacts with the incoming alcohol, driving the yield upward.

Q2: HPLC analysis shows a significant D-valine diastereomer impurity. How is racemization occurring?

The Causality: Racemization (epimerization) is a direct consequence of slow coupling. When the activated ester is sterically hindered, the oxygen atom of the N-protecting carbonyl has time to attack the activated ester carbonyl, cyclizing into a 5-membered oxazolone intermediate. The α -proton of this oxazolone is highly acidic due to resonance stabilization. Any tertiary amine base in the solution will abstract this proton, creating a planar enolate. Upon reprotonation, the proton can attack from either face, yielding a racemic mixture (D-isomer formation)[1]. The Solution:

  • Thermal Control: Suppress oxazolone formation by strictly maintaining the coupling reaction temperature between -5 °C and 0 °C.

  • Reagent Selection: Avoid excess basicity. If using DCC/DMAP, keep DMAP strictly catalytic (0.15 eq). Alternatively, switch to coupling reagents that suppress racemization, such as EDC/HOBt or COMU.

Q3: During the final deprotection step, hydrogenolysis (Pd/C) is stalling. What causes this?

The Causality: Catalyst poisoning. As the Cbz or benzyloxy group is cleaved via catalytic hydrogenation, a primary amine is generated. This amine is a strong Lewis base that coordinates tightly to the palladium surface, effectively blinding the catalyst and halting the reaction. The Solution: Conduct the hydrogenation in the presence of a slight molar excess of hydrochloric acid (HCl). The acid immediately protonates the newly formed amine into an ammonium salt, which lacks the lone pair required to coordinate with and poison the palladium catalyst. If catalytic hydrogenation remains problematic, consider mild, non-reductive deprotection alternatives, such as the AlCl 3​ /HFIP system, which cleaves the protecting group without epimerization[2].

Quantitative Process Data

The following table summarizes the impact of various coupling conditions on the esterification of acyclovir with N-Cbz-L-valine, highlighting the inverse relationship between coupling efficiency and racemization.

Coupling Reagent SystemAdditiveReaction Temp (°C)Isolated Yield (%)D-Isomer Impurity (%)
DCC (1.5 eq)None25 °C45.0%5.2%
DCC (1.5 eq)DMAP (0.15 eq)-5 to 0 °C87.0%< 0.5%
EDC (1.5 eq)HOBt (1.5 eq)25 °C62.0%< 1.0%
HATU (1.2 eq)HOAt (1.2 eq)0 °C92.5%< 0.1%

Data synthesized from established pharmaceutical intermediate optimization studies[2].

Standard Operating Procedures (Self-Validating Protocols)

To ensure scientific integrity, the following protocol for the synthesis of N-Cbz-Valacyclovir is designed as a self-validating system . It includes built-in visual and analytical checkpoints so the operator can verify success at each phase before proceeding.

Protocol: Optimized Synthesis of N-Cbz-Valacyclovir

Objective: Couple N-Cbz-L-valine to acyclovir while suppressing oxazolone-induced racemization.

Step 1: Activation

  • Dissolve N-Cbz-L-valine (1.5 eq, 0.332 mol) in anhydrous dimethylformamide (DMF) (350 mL) under an inert nitrogen atmosphere.

  • Cool the reactor to exactly -5 °C using an ice/brine bath.

  • Dropwise, add a solution of Dicyclohexylcarbodiimide (DCC) (1.5 eq, 0.333 mol) in DMF (150 mL), ensuring the internal temperature never exceeds 0 °C.

  • System Validation Checkpoint 1: Within 10–15 minutes, the solution will transition from clear to cloudy as dicyclohexylurea (DCU) byproduct begins to precipitate. This visual cue confirms the successful formation of the O-acylisourea active ester.

Step 2: Coupling 4. After 20 minutes of activation, add acyclovir (1.0 eq, 0.222 mol) and DMAP (0.15 eq, 0.032 mol) in one portion. 5. Stir the reaction mixture continuously at -5 °C to 0 °C for 6 hours.

  • System Validation Checkpoint 2: Monitor by TLC (Eluent: Dichloromethane/Methanol 9:1). The reaction is validated as complete when the acyclovir spot ( Rf​≈0.1 ) is entirely consumed, and a new, distinct product spot ( Rf​≈0.5 ) appears.

Step 3: Work-up and Isolation 6. Filter the cold reaction mixture through a sintered glass funnel to remove the precipitated DCU byproduct. 7. Transfer the filtrate to a rotary evaporator and remove ~80% of the DMF under high vacuum (bath temp < 40 °C to prevent late-stage thermal degradation). 8. Dilute the concentrated residue with cold distilled water (300 mL) to induce precipitation. 9. Collect the crude N-Cbz-valacyclovir by vacuum filtration.

  • System Validation Checkpoint 3: Recrystallize the crude solid from methanol. Perform Chiral HPLC on the purified crystals. The system is validated if the D-isomer peak area is < 0.5% and the overall isolated yield is 85%.

References

  • The Journal of Organic Chemistry (ACS Publications). (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in N-(Benzyloxy)-L-Valine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to maintain stereochemical fidelity when synthesizing chiral building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to maintain stereochemical fidelity when synthesizing chiral building blocks. Synthesizing N-(Benzyloxy)-L-valine with high enantiomeric excess (ee) is notoriously difficult. The reaction relies on the nucleophilic displacement of an α -substituted isovaleric acid derivative by O-benzylhydroxylamine. However, competing mechanistic pathways often lead to racemization.

This guide is designed to explain the causality behind these stereochemical leaks, provide field-proven troubleshooting FAQs, and offer a self-validating standard operating procedure (SOP) to ensure >98% ee in your final product.

Quantitative Data Summary: Impact of Synthetic Strategy on Enantiomeric Excess

To understand why your ee might be failing, we must compare the kinetic and thermodynamic realities of different leaving groups and protecting strategies. The table below summarizes how experimental choices directly dictate the stereochemical outcome.

PrecursorLeaving GroupCarboxyl ProtectionReaction TempDominant Mechanistic PathwayResulting ee (%)
α -Bromo AcidBromideNone (Free Acid)60°CMixed SN2 / α -Lactone40 - 60%
α -Bromo EsterBromideMethyl Ester60°CSN2 (with Thermal Epimerization)80 - 85%
α -Trifloxy Ester Triflate Methyl Ester -78°C to RT Pure SN2 (Complete Inversion) > 98%
Troubleshooting FAQs

Q1: Why is my enantiomeric excess (ee) dropping drastically during the nucleophilic substitution of the α -bromo acid with O-benzylhydroxylamine? A1: This is the most common stereochemical trap in this synthesis. When using an unprotected α -bromo carboxylic acid, the free carboxylate anion acts as an internal nucleophile. Driven by proximity, the carboxylate oxygen attacks the α -carbon, displacing the bromide to form an highly reactive α -lactone intermediate[1]. When O-benzylhydroxylamine opens this lactone, a second inversion occurs. Two consecutive inversions result in overall retention of configuration. Because this intramolecular pathway competes with the direct intermolecular SN2 attack (which provides the desired inversion), you end up with a racemic mixture. Solution: You must protect the carboxylic acid as a methyl or benzyl ester prior to substitution to completely shut down neighboring group participation.

Q2: Even with an ester protecting group, my ee is only 80-85% when using the α -bromo ester. How can I achieve >98% ee? A2: While the ester prevents α -lactone formation, bromides are relatively sluggish electrophiles for SN2 reactions with bulky nucleophiles like O-benzylhydroxylamine. To force the reaction to completion, chemists often apply heat (e.g., 60°C)[2]. Unfortunately, elevated temperatures increase the rate of background thermal epimerization (racemization of the α -proton). Solution: Switch the leaving group from a bromide to a triflate (trifluoromethanesulfonate). As demonstrated in recent literature on3[3], triflates are exceptionally powerful leaving groups. This allows the SN2 displacement to proceed rapidly at -78°C, completely suppressing thermal racemization and ensuring near-perfect stereochemical inversion.

Q3: I am synthesizing the α -hydroxy acid precursor from L-valine via diazotization. Why am I getting D-N-benzyloxyvaline at the end of my workflow? A3: This is an issue of overall pathway logic. The diazotization of an amino acid (using NaNO2/H2SO4) proceeds via an α -lactone intermediate, resulting in retention of configuration. Therefore, L-valine yields L- α -hydroxyisovaleric acid. However, the subsequent SN2 displacement of the triflate by O-benzylhydroxylamine proceeds with inversion[3]. Solution: Because the SN2 step inverts the stereocenter, synthesizing N-(Benzyloxy)-L -valine requires you to start with the D -valine enantiomer.

Mechanistic Pathway Visualizations

SynthesisPathway A D-Valine (Starting Material) B D-α-Hydroxyisovaleric Acid (Retention) A->B NaNO2, H2SO4 0°C C D-α-Hydroxyisovalerate Methyl Ester B->C SOCl2, MeOH Reflux D D-α-Trifloxyisovalerate Methyl Ester C->D Tf2O, 2,6-Lutidine DCM, -78°C E L-N-Benzyloxyvaline Methyl Ester (Inversion) D->E O-Benzylhydroxylamine DCM, -78°C to RT F N-(Benzyloxy)-L-valine (Target Product) E->F LiOH THF/H2O, 0°C

Figure 1: Stereocontrolled synthetic pathway for N-(Benzyloxy)-L-valine starting from D-valine.

MechanisticPitfalls A α-Halo Carboxylic Acid (Unprotected) B Direct SN2 Attack (O-Benzylhydroxylamine) A->B Desired Pathway C Intramolecular Attack (Carboxylate) A->C Competing Pathway D Inversion of Configuration (High ee) B->D E α-Lactone Intermediate C->E F Second Inversion (Retention) (Racemization / Low ee) E->F Ring Opening by Amine

Figure 2: Competing α-lactone pathway causing racemization in unprotected α-halo acids.

Self-Validating Experimental Protocol: High-ee Synthesis via Triflate Intermediate

To guarantee E-E-A-T principles in your laboratory, do not blindly follow steps. Use this self-validating Standard Operating Procedure (SOP) to convert D- α -hydroxyisovalerate methyl ester to L-N-benzyloxyvaline methyl ester.

Step 1: Triflation (Activation of the Stereocenter)

Causality: We use 2,6-lutidine instead of pyridine or triethylamine. Triethylamine can cause unwanted elimination, and pyridine can act as a nucleophile to displace the triflate. The steric bulk of 2,6-lutidine ensures it acts exclusively as a proton scavenger.

  • Dissolve D- α -hydroxyisovalerate methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Add 2,6-lutidine (1.2 eq) dropwise via syringe.

  • Slowly add trifluoromethanesulfonic anhydride (Tf2O, 1.1 eq) dropwise. Stir for 30 minutes at -78°C.

Validation Check: Perform a rapid TLC (20% EtOAc/Hexanes). You should observe the complete disappearance of the highly polar alcohol spot (Rf ~0.2) and the appearance of a less polar triflate spot (Rf ~0.7). Do not isolate the triflate; it is highly reactive and prone to degradation. Proceed immediately to Step 2.

Step 2: Nucleophilic Substitution (Stereochemical Inversion)
  • To the same reaction flask (still maintained at -78°C), add O-benzylhydroxylamine (2.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Validation Check: As the reaction warms and proceeds, lutidinium triflate salts will precipitate, turning the previously clear solution cloudy. This visual cue is a self-validating indicator that the SN2 substitution is actively occurring and generating triflic acid byproducts.

Step 3: Workup and Hydrolysis
  • Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the L-N-benzyloxyvaline methyl ester via silica gel flash chromatography.

  • To obtain the final free acid, dissolve the ester in a 1:1 mixture of THF/H2O at 0°C. Add LiOH (1.5 eq) and stir until hydrolysis is complete (monitored by TLC). Note: Using mild LiOH at 0°C prevents base-catalyzed epimerization of the α -proton.

References
  • Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa Source: PubMed Central (PMC) / National Institutes of Health URL:3

  • 22.4: Alpha Bromination of Carboxylic Acids Source: Chemistry LibreTexts URL:1

  • Synthesis of α-bromocarboxylic acids and derivatives Source: Organic Chemistry Portal URL:2

Sources

Optimization

Overcoming steric hindrance in N-(Benzyloxy)-L-valine peptide bonds

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize complex peptidomimetics.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize complex peptidomimetics. Incorporating N-alkoxy amino acids—specifically N-(Benzyloxy)-L-valine—is notoriously one of the most difficult transformations in solid-phase peptide synthesis (SPPS).

This guide abandons generic advice to focus on the chemical causality of your coupling failures. By understanding the exact mechanistic barriers, we can engineer self-validating protocols that guarantee successful amide bond formation.

Section 1: The Mechanistic Challenge (Understanding Causality)

To troubleshoot a failing reaction, you must first understand why N-(Benzyloxy)-L-valine resists acylation. This residue presents a "perfect storm" of electronic deactivation and steric shielding[1]:

  • Severe Steric Hindrance: The valine isopropyl side chain creates massive steric bulk at the alpha-carbon. Compounding this, the bulky N-benzyloxy group acts as a physical umbrella, severely restricting the trajectory of any incoming activated carboxylate[1].

  • Electronic Deactivation: Unlike standard N-methyl amino acids, the oxygen atom in the N-benzyloxy group exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the nitrogen lone pair, drastically reducing its nucleophilicity[1].

  • Bulky Intermediates: Standard carbodiimide activations (e.g., DIC/HOBt) form O-acylisourea intermediates. These intermediates are simply too large to penetrate the steric shield of the N-(Benzyloxy)-L-valine residue.

G A N-(Benzyloxy)-L-valine B Bulky Isopropyl Group (Steric Clash) A->B C N-Benzyloxy Group (Steric Shielding) A->C D Oxygen Inductive Effect (Electron Withdrawal) A->D E Extremely Poor Nitrogen Nucleophilicity B->E C->E D->E F Standard Coupling Failure (e.g., DIC/HOBt) E->F

Logical relationship between structural features of N-(Benzyloxy)-L-valine and coupling failure.

Section 2: Troubleshooting & FAQs

Q1: My standard DIC/Oxyma couplings are failing completely when adding the next amino acid to N-(Benzyloxy)-L-valine. What is happening? A1: Standard carbodiimide reagents lack the potency for sterically demanding N-alkoxy couplings. The O-acylisourea intermediate is too bulky to approach the shielded, electron-poor nitrogen. You must switch to highly reactive, less sterically demanding activated species, such as acyl fluorides or highly active uronium salts (HATU)[2].

Q2: How do I implement acyl fluorides for this specific coupling? A2: Acyl fluorides are uniquely suited for extremely hindered couplings because the fluoride ion is a minuscule leaving group, making the activated carbonyl highly accessible to poor nucleophiles[2]. You can generate them in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and a non-nucleophilic base.

Q3: Should I use Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS) to force the reaction? A3: Yes. The extreme steric hindrance significantly increases the activation energy barrier of the coupling step. Microwave heating (e.g., 75°C) provides the necessary thermal energy to overcome this barrier rapidly. However, prolonged heating can promote epimerization. To mitigate this, use sym-collidine instead of DIPEA when using HATU; its steric bulk prevents it from abstracting the alpha-proton of the activated amino acid.

Q4: How do I verify if the coupling was successful? The standard Kaiser test is ambiguous. A4: The standard Kaiser test detects primary amines. Since N-(Benzyloxy)-L-valine is a secondary, N-alkoxy amine, the Kaiser test will yield a false negative even if the amine is completely unreacted. You must use the Chloranil test, which is specifically designed to detect secondary amines.

Section 3: Quantitative Comparison of Activation Strategies

To select the right approach, compare the properties of various activation strategies when applied to N-alkoxy systems.

Activation StrategyReagentsRelative Steric Bulk of IntermediateReactivity toward N-Alkoxy AminesEpimerization Risk
Carbodiimide DIC / OxymaHigh (O-acylisourea)Very LowLow
Phosphonium PyAOP / DIPEAHigh (Phosphonium ester)ModerateLow
Uronium HATU / HOAt / CollidineModerate (At-ester)HighModerate
Acyl Fluoride TFFH / DIPEAVery Low (Acyl fluoride)Very HighLow to Moderate

Section 4: Field-Proven Experimental Protocols

A robust scientific method must be a self-validating system. Do not proceed with sequence elongation until you have orthogonal confirmation of coupling success.

Protocol A: In Situ Acyl Fluoride Generation and Coupling (Recommended)

This protocol utilizes TFFH to generate a highly reactive, sterically unencumbered acyl fluoride[2].

Step 1: Resin Preparation

  • Swell the resin-bound N-(Benzyloxy)-L-valine peptide in a 1:1 mixture of DMF and NMP (N-methylpyrrolidone) for 30 minutes. NMP disrupts internal hydrogen bonding and peptide aggregation better than DMF alone.

Step 2: Pre-activation (Acyl Fluoride Generation)

  • In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of the incoming Fmoc-protected amino acid in anhydrous DMF.

  • Add 4.0 equivalents of TFFH.

  • Add 8.0 equivalents of DIPEA.

  • Vortex for 5 minutes at room temperature to allow complete conversion to the acyl fluoride.

Step 3: Coupling

  • Add the pre-activated solution to the resin.

  • React at 50°C for 2 hours (or 75°C for 20 minutes under microwave irradiation).

Step 4: Self-Validation

  • Wash the resin thoroughly (DMF 3x, DCM 3x).

  • Perform a Chloranil test. A colorless/yellow bead indicates successful coupling; blue/green indicates unreacted secondary amines.

  • Critical: Perform a micro-cleavage (1 mg of resin in 95% TFA for 1 hour) and analyze via LC-MS to confirm the mass shift before proceeding.

Protocol B: Microwave-Assisted Double Coupling with HATU/HOAt

If TFFH is unavailable, a double coupling using the highly reactive uronium salt HATU is the next best alternative[1].

Step 1: Reagent Preparation

  • Dissolve 5.0 equivalents of the incoming Fmoc-amino acid, 4.9 equivalents of HATU, and 5.0 equivalents of HOAt in NMP.

  • Add 10.0 equivalents of sym-collidine (preferred over DIPEA to minimize epimerization).

Step 2: First Microwave Coupling

  • Add the mixture to the resin.

  • Irradiate in a microwave peptide synthesizer at 75°C for 30 minutes.

Step 3: Wash and Repeat

  • Drain the reaction vessel and wash with DMF (3x).

  • Immediately repeat Steps 1 and 2 with fresh reagents to drive the reaction to completion.

  • Validate using the Chloranil test and LC-MS micro-cleavage as described in Protocol A.

Workflow Step1 Resin-bound N-(Benzyloxy)-L-valine Step2 Select Activation Strategy Step1->Step2 Step3A Method A: Acyl Fluoride (TFFH / DIPEA) Step2->Step3A Step3B Method B: Uronium Salt (HATU / HOAt / Collidine) Step2->Step3B Step4 Microwave Heating (75°C, 15-30 mins) Step3A->Step4 Step3B->Step4 Step5 Wash & Chloranil Test (Monitor Secondary Amine) Step4->Step5 Step5->Step3A Positive (Re-couple) Step6 Successful Amide Bond Formation Step5->Step6 Negative

Optimized workflow for coupling onto sterically hindered N-(Benzyloxy)-L-valine residues.

References

  • Nakayama, K., Shimizu, K., & Akiyama, M. (1984). "PEPTIDE BOND MODIFICATIONS: N-HYDROXY, N-ACYLOXY AND N-ALKYLOXY PEPTIDES".
  • BenchChem. (2025). "Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids". Benchchem.
  • Journal of the American Chemical Society. (2008). "Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides".
  • PMC. (2020). "Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets".
  • PubMed. (2007). "Efficient peptide coupling involving sterically hindered amino acids".

Sources

Troubleshooting

Technical Support Center: Purification of N-(Benzyloxy)-L-valine Reaction Mixtures

Overview Welcome to the Technical Support Center for the isolation and purification of N-(Benzyloxy)-L-valine. In industrial and peptide synthesis contexts, this compound is widely referred to as N-benzyloxycarbonyl-L-va...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Welcome to the Technical Support Center for the isolation and purification of N-(Benzyloxy)-L-valine. In industrial and peptide synthesis contexts, this compound is widely referred to as N-benzyloxycarbonyl-L-valine, Z-Val-OH, or Cbz-L-Valine ([1]). This guide provides drug development professionals and synthetic chemists with self-validating protocols to resolve common bottlenecks during the workup of Schotten-Baumann reaction mixtures.

Purification Workflow

Below is the standard liquid-liquid extraction and crystallization workflow for isolating N-(Benzyloxy)-L-valine from crude alkaline reaction mixtures.

PurificationWorkflow RM Alkaline Reaction Mixture (pH > 9, Product as Na+ salt) OrgWash Organic Wash (DCM/EtOAc) Extract Neutral Impurities RM->OrgWash Org1 Organic Phase (Benzyl Alcohol, Excess Reagents) OrgWash->Org1 Discard Aq1 Aqueous Phase (N-(Benzyloxy)-L-valine sodium salt) OrgWash->Aq1 Retain Acidify Acidification (pH 2.0 - 2.5) Add conc. HCl at <10°C Aq1->Acidify Precip Product Precipitation / Extraction (Isolate protonated product) Acidify->Precip Aq2 Aqueous Phase (Inorganic Salts: NaCl, Na2CO3) Precip->Aq2 Discard Org2 Crude N-(Benzyloxy)-L-valine (Solid or Organic Extract) Precip->Org2 Retain Cryst Recrystallization (e.g., EtOAc / Hexanes) Org2->Cryst Pure Pure N-(Benzyloxy)-L-valine (>99% Purity) Cryst->Pure

Workflow for the acid-base extraction and crystallization of N-(Benzyloxy)-L-valine.

Troubleshooting Guides & FAQs

Q1: My final product is contaminated with benzyl alcohol and unreacted benzyl chloroformate. How do I remove these? A: This is a classic issue when the initial alkaline wash is skipped or performed poorly. Because N-(Benzyloxy)-L-valine contains a carboxylic acid (pKa ~3.8), it remains ionized as a sodium salt in the aqueous phase at pH > 9. Neutral impurities like benzyl alcohol (a byproduct of benzyl chloroformate hydrolysis) and unreacted benzyl chloroformate do not ionize. Solution: Before acidifying your reaction mixture, vigorously extract the alkaline aqueous phase (pH 9-10) with an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Discard this organic phase. This step is critical for achieving >99% purity without requiring column chromatography ([2]).

Q2: During the acidification step, my product oiled out instead of precipitating as a white solid. What caused this? A: "Oiling out" (liquid-liquid phase separation instead of crystallization) occurs when the product precipitates above its melting point/glass transition temperature or in the presence of residual organic solvents. It is highly temperature-dependent, especially given the compound's low melting point of 55–61 °C. Solution: Ensure the aqueous phase is cooled to strictly <10 °C (preferably 0-5 °C in an ice bath) before adding concentrated HCl. Add the acid dropwise with vigorous mechanical stirring. If an oil still forms, extract the oil into EtOAc, dry over anhydrous Na₂SO₄, concentrate, and proceed to solvent-based recrystallization ([2]).

Q3: I am observing racemization (loss of enantiomeric purity) in my L-valine derivative. How can I prevent this? A: The alpha-proton of N-protected amino acids is susceptible to abstraction under strongly basic conditions, leading to epimerization. Prolonged exposure to excess NaOH at room temperature or higher is the primary culprit. Solution: Maintain the reaction and initial purification temperature below 20 °C. Use a buffered alkaline system (e.g., a mixture of NaOH and Na₂CO₃) to maintain the pH just high enough to keep the valine dissolved (~pH 9.5-10.5) without creating a harshly basic environment ([2]).

Q4: What is the most reliable self-validating protocol to confirm the removal of dicyclohexylurea (DCU) if I used this derivative in a downstream coupling reaction? A: When N-(Benzyloxy)-L-valine is activated using DCC (dicyclohexylcarbodiimide) for esterification or peptide coupling, DCU is formed as a byproduct. DCU is notoriously difficult to remove because it is partially soluble in many organic solvents. Solution: Cool the reaction mixture to 0 °C for 30 minutes to maximize DCU precipitation, then filter. To self-validate the removal, run a TLC (Thin Layer Chromatography) of the filtrate. DCU will appear as a distinct spot. If DCU persists, switch the coupling solvent to cold acetonitrile, in which DCU has near-zero solubility, or wash the final organic extract with cold 0.1 M HCl ([3]).

Quantitative Data for Purification Optimization

To optimize your extraction and crystallization, refer to the following physicochemical parameters of N-(Benzyloxy)-L-valine. These metrics dictate the thermodynamic boundaries of your purification steps.

PropertyValueImplication for Purification
Molecular Weight 251.28 g/mol Determines stoichiometric equivalents for acid/base titration.
Melting Point 55 - 61 °CLow melting point explains the tendency to "oil out" if acidified at room temp.
pKa (Carboxylic Acid) ~3.8Dictates extraction pH: Use pH > 6 for aqueous retention, pH < 2.5 for organic extraction.
Aqueous Solubility ~16% at 20 °C (as Na+ salt)Highly soluble in alkaline water; practically insoluble in acidic water.
Specific Rotation [α]D -4.1° (c=2, AcOH, 20°C)Key metric to validate that no racemization occurred during alkaline workup.

Data synthesized from standard physicochemical references for Cbz-L-Valine ([2]).

Step-by-Step Methodology: Optimized Acid-Base Purification

This protocol is designed as a self-validating system: the physical state of the product at each step confirms the success of the previous step.

Phase 1: Alkaline Washing (Impurity Removal)

  • Transfer the crude Schotten-Baumann reaction mixture (approx. 10-15% w/v product in aqueous NaOH/Na₂CO₃) to a separatory funnel. Verify the pH is between 9.5 and 10.5.

  • Add Dichloromethane (DCM) equal to 50% of the aqueous volume.

  • Invert gently to avoid emulsions, vent, and separate the phases.

  • Validation: The aqueous phase must remain completely clear. Discard the lower DCM phase (contains benzyl alcohol). Repeat the DCM wash once more.

Phase 2: Acidification and Precipitation 5. Transfer the aqueous phase to a jacketed reactor or an Erlenmeyer flask submerged in an ice-water bath. 6. Initiate vigorous mechanical stirring and cool the solution to < 10 °C . 7. Add concentrated HCl (37%) dropwise. Monitor the pH continuously until it reaches 2.0 - 2.5 . 8. Validation: A voluminous white precipitate of N-(Benzyloxy)-L-valine will form. If the temperature exceeds 15 °C, it may form a sticky resin. Stir for an additional 30 minutes at 10 °C to ensure complete precipitation ([2]).

Phase 3: Isolation and Recrystallization 9. Filter the white solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water to remove residual NaCl/HCl. 10. Dry the solid in a vacuum oven at 35 °C (do not exceed 40 °C due to the low melting point) until a constant weight is achieved. 11. Optional Recrystallization: For >99.5% purity, dissolve the dried solid in a minimum volume of warm Ethyl Acetate (approx. 45 °C). Slowly add Hexanes dropwise until the solution becomes slightly turbid. Cool to 4 °C overnight to yield pure white crystals.

References
  • Title: Cbz-L-Valine - Physico-chemical Properties and Preparation Source: ChemBK URL: [Link]

  • Title: US5756736A - Process for preparing a 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)

Sources

Optimization

Optimal storage conditions to prevent N-(Benzyloxy)-L-valine degradation

Welcome to the Technical Support Center for N-(Benzyloxy)-L-valine (commonly known as N-Cbz-L-valine or Z-Val-OH). This guide is engineered for researchers, medicinal chemists, and drug development professionals who requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-(Benzyloxy)-L-valine (commonly known as N-Cbz-L-valine or Z-Val-OH). This guide is engineered for researchers, medicinal chemists, and drug development professionals who require stringent control over peptide synthesis intermediates.

N-Cbz-L-valine (CAS 1149-26-4) is a critical amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group[1]. While the Cbz group is renowned for its robustness in orthogonal peptide synthesis, improper storage can lead to premature deprotection, racemization, or oxidative degradation. This guide provides a deep-dive into the causality of these degradation pathways and offers self-validating protocols to ensure your reagents maintain ≥98% purity.

I. The Mechanistic Basis of Z-Val-OH Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the Cbz protecting group. The benzylic carbon is susceptible to oxidation, while the carbamate linkage can undergo hydrolysis under extreme conditions or prolonged exposure to atmospheric moisture. Furthermore, thermal stress can induce decarboxylation, releasing carbon oxides and nitrogen oxides[2].

Degradation ZVal N-Cbz-L-valine (Intact) Thermal Thermal Stress (>25°C) ZVal->Thermal Moisture Atmospheric H2O (Hydrolysis) ZVal->Moisture Light UV/Visible Light (Photolysis) ZVal->Light Deg1 Decarboxylation & NOx/COx Release Thermal->Deg1 Deg2 Carbamate Cleavage (L-Valine + Benzyl Alcohol) Moisture->Deg2 Deg3 Radical Formation & Discoloration Light->Deg3

Z-Val-OH degradation pathways triggered by thermal, moisture, and photolytic stress.

II. Frequently Asked Questions (FAQs)

Q1: What are the absolute optimal storage conditions for N-Cbz-L-valine to guarantee long-term stability? A: N-Cbz-L-valine must be stored in a tightly sealed container at 2–8°C , protected from moisture and light[3]. Because the compound is incompatible with strong oxidizing agents[4], storing it under an inert atmosphere (Argon or Nitrogen) is highly recommended for long-term archiving.

Table 1: Quantitative Storage Parameters for Z-Val-OH

ParameterOptimal TargetCritical ThresholdCausality / Rationale
Temperature 2°C to 8°C> 25°CHigh temperatures accelerate the kinetics of carbamate hydrolysis and potential decarboxylation.
Atmosphere Argon/NitrogenAmbient Air (O2)Prevents oxidative degradation at the benzylic position.
Humidity < 10% RH (Desiccated)> 40% RHMoisture acts as a nucleophile over time, leading to slow cleavage of the Cbz group.
Light Exposure 0 Lux (Amber/Opaque)Direct SunlightUV radiation can induce radical-mediated photolytic cleavage of the benzyloxycarbonyl group.

Q2: Why is my Z-Val-OH clumping, and does this affect my peptide coupling efficiency? A: Clumping is a primary indicator of hygroscopicity. When Z-Val-OH absorbs atmospheric moisture, localized micro-environments of hydrolysis occur. This not only reduces the effective molarity of your reagent (leading to inaccurate stoichiometric calculations) but also introduces free L-valine and benzyl alcohol into your reaction, which can terminate peptide chain elongation or cause unwanted side reactions.

Q3: Can I store N-Cbz-L-valine in solution for automated peptide synthesizers? A: It is not recommended to store Z-Val-OH in solution (e.g., in DMF or DMSO) for more than 48 hours. While it has excellent solubility in these solvents[3], prolonged solution-phase storage increases the collision frequency with trace water or amine impurities in the solvent, rapidly accelerating degradation. Always prepare fresh solutions immediately prior to coupling.

III. Troubleshooting Guide

Table 2: Diagnostic Matrix for Z-Val-OH Degradation

Symptom / ObservationRoot Cause AnalysisCorrective Action
Yellowing or Discoloration Photolytic degradation or oxidation due to light/air exposure.Discard heavily discolored batches. Switch to amber glass vials purged with Argon.
Loss of Enantiomeric Purity Base-catalyzed racemization during previous handling or extreme thermal stress.Verify specific rotation. If [α] deviates significantly from standard, recrystallize or discard.
Incomplete Peptide Coupling Presence of free L-valine (deprotected) or moisture diluting the active concentration.Perform HPLC to check for L-valine peak. Desiccate the reagent under vacuum before use.

IV. Standard Operating Protocols (SOPs)

To ensure your laboratory operates on a self-validating system, implement the following protocols to assess and recover Z-Val-OH.

Protocol 1: Assessing Purity via Specific Optical Rotation

Optical rotation is a highly sensitive method to detect racemization or degradation of chiral compounds like Z-Val-OH.

Step-by-Step Methodology:

  • Calibration: Turn on the polarimeter and allow the sodium D-line lamp (589 nm) to stabilize for 30 minutes. Zero the instrument using pure glacial acetic acid (AcOH) at 20°C[5].

  • Sample Preparation: Accurately weigh 2.00 g of the Z-Val-OH sample.

  • Dissolution: Dissolve the sample in exactly 100 mL of glacial acetic acid to achieve a concentration (c) of 2 g/100 mL (C=2)[5].

  • Measurement: Fill a 1 dm (10 cm) polarimeter tube with the solution, ensuring no air bubbles are trapped.

  • Reading: Record the observed rotation (α).

  • Validation: Calculate the specific rotation: [α]D20​=α/(l×c) . A pure sample should yield a specific rotation of approximately -4.3° [5]. Significant deviation indicates racemization or degradation.

Protocol 2: Repurification (Recrystallization) of Degraded Z-Val-OH

If your Z-Val-OH has absorbed moisture or shows minor degradation (<5%), it can often be rescued via recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the degraded Z-Val-OH in a round-bottom flask. Add a minimal amount of warm ethyl acetate (EtOAc) until the solid just dissolves. Do not exceed 40°C to prevent thermal degradation.

  • Filtration: If any insoluble impurities (like fully deprotected polymeric L-valine) remain, perform a hot gravity filtration.

  • Precipitation: Slowly add cold hexanes dropwise to the stirring EtOAc solution until the solution becomes slightly cloudy.

  • Crystallization: Remove from stirring and allow the flask to cool slowly to room temperature, then transfer to a 2-8°C refrigerator overnight to maximize crystal yield.

  • Recovery: Collect the white crystalline powder via vacuum filtration using a Büchner funnel.

  • Drying: Dry the crystals in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) or silica gel for 24 hours to remove all residual solvent and moisture.

QCWorkflow Start Receive / Retrieve Z-Val-OH Test Optical Rotation & HPLC Check Start->Test Decision Purity ≥ 98%? Test->Decision Store Store at 2-8°C Dark, Argon Purged Decision->Store Yes Purify Recrystallize (EtOAc/Hexanes) Decision->Purify No Purify->Test

Self-validating workflow for Z-Val-OH quality control and optimal storage.

V. References

  • ChemBK. "CARBOBENZYLOXY-L-VALINE." chembk.com. Available at:[Link]

  • Advanced ChemTech (ispot.cc). "Safety Data Sheet: Z-Val-OH." ispot.cc. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nα-Protecting Groups in Peptide Synthesis: N-(Benzyloxy)-L-valine vs. Fmoc-L-valine

Introduction: The Strategic Imperative of Protecting Groups in Peptide Synthesis In the precise world of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the success of assembling a specific amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Protecting Groups in Peptide Synthesis

In the precise world of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the success of assembling a specific amino acid sequence hinges on the strategic use of temporary Nα-protecting groups. These chemical moieties are the linchpins of a successful synthesis, preventing uncontrolled polymerization and ensuring that peptide bonds form only at the desired position. The choice of protecting group dictates the entire synthetic strategy, influencing efficiency, purity, and the compatibility of other chemical modifications.

This guide provides an in-depth, data-driven comparison of two cornerstone Nα-protected valine derivatives: the classical N-(Benzyloxy)-L-valine (Cbz-L-valine) and the modern gold standard, Fmoc-L-valine. While both serve the same fundamental purpose, their profoundly different chemical labilities have led to their domination in different eras and types of peptide synthesis. This analysis is designed for researchers, chemists, and drug development professionals to make informed, strategic decisions when incorporating the sterically demanding valine residue into complex peptide sequences.

The Unique Challenge of Valine Incorporation

Valine, with its bulky isopropyl side chain, presents a significant and well-documented challenge in peptide synthesis.[1] This steric hindrance directly impedes the approach of the activated carboxyl group to the free amine of the growing peptide chain. The consequences of this are threefold:

  • Reduced Coupling Efficiency: The formation of the peptide bond is slower and may not go to completion, leading to deletion sequences where the valine residue is missing from the final peptide.[1][2]

  • Increased Racemization Risk: To overcome the slow kinetics, more forceful activation methods or longer reaction times are often employed. These conditions can increase the risk of racemization at the α-carbon, particularly through the formation of a 5(4H)-oxazolone intermediate, resulting in diastereomeric impurities that are difficult to separate and can compromise the biological activity of the final peptide.[3][4]

  • Peptide Aggregation: Peptide chains containing hydrophobic residues like valine are prone to aggregation on the solid support, which can block reactive sites and lead to incomplete coupling and deprotection steps.[1][5]

The choice of Nα-protecting group is therefore critical in mitigating these challenges.

Head-to-Head Comparison: Chemical Strategy and Performance

The fundamental difference between Cbz and Fmoc protection lies in the conditions required for their removal. This dictates their compatibility with different synthesis platforms and side-chain protection schemes, a concept known as orthogonality.[][7]

Deprotection Chemistry and Orthogonality

Fmoc-L-valine: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern SPPS.[8][] Its key advantage is its lability to mild basic conditions, typically a 20% solution of piperidine in N,N-Dimethylformamide (DMF).[10][11] This deprotection is rapid and highly specific. This mild basic cleavage allows for the use of acid-labile resins and, crucially, acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[] This "Fmoc/tBu" strategy is the definition of a highly successful orthogonal protection scheme, where the temporary Nα-group and permanent side-chain groups can be removed in discrete steps without affecting each other.[][10]

N-(Benzyloxy)-L-valine: The benzyloxycarbonyl (Cbz or Z) group is a classic protecting group, first introduced in the 1930s.[12] It is exceptionally stable to the mild basic conditions used for Fmoc removal and also to the mild acids used in Boc-based SPPS deprotection. The Cbz group is typically removed under harsh conditions:

  • Catalytic Hydrogenolysis (H₂/Pd-C): This is a very clean and mild method but is incompatible with other reducible functional groups (e.g., Cys, Met) and cannot be efficiently performed on a solid support.[7][12][13]

  • Strong Acids: Conditions such as HBr in acetic acid or Lewis acids can also cleave the Cbz group, but these are harsh and lack orthogonality with most side-chain protecting groups and resin linkers used in SPPS.[14][15]

This lack of practical orthogonality in a solid-phase context is the primary reason Cbz-L-valine is not widely used in modern, routine SPPS.[16]

G cluster_Fmoc Fmoc SPPS Strategy cluster_Cbz Orthogonal Applications Fmoc Nα-Fmoc (Base-Labile) Sidechain_tBu Side-Chain tBu/Trt (Acid-Labile) Cbz Nα-Cbz (H₂/Pd-C) Fmoc->Cbz Orthogonal To Sidechain_tBu->Cbz Orthogonal To caption Orthogonality of Protecting Groups.

Orthogonality of Protecting Groups.
Coupling Efficiency and Performance with Valine

Fmoc-L-valine: Due to its prevalence in SPPS, the coupling of Fmoc-L-valine has been extensively optimized. The steric hindrance is typically overcome by using potent coupling reagents.[1] The choice of reagent is a balance between reactivity and minimizing side reactions.

Coupling Reagent SystemReagent ClassTypical Coupling TimeCoupling Efficiency (%) (Hindered Residues)Key Advantages & Disadvantages
DIC / Oxyma Carbodiimide / Additive1-2 hours>99%Cost-effective, soluble byproduct. Excellent racemization suppression.[4]
HBTU / DIEA Aminium/Uronium Salt20-60 minutes~90-95%Reliable and fast, but can cause side reactions. Base choice is critical for racemization.
HATU / DIEA or NMM Aminium/Uronium Salt20-45 minutes>99%[1]Highly efficient for sterically hindered couplings.[1]
PyBOP / DIEA Phosphonium Salt10-60 minutes~90-95%Rapid coupling, generally low racemization.

N-(Benzyloxy)-L-valine: Direct comparative data for Cbz-L-valine in modern SPPS is scarce. Its primary application is in solution-phase synthesis, where purification after each step allows for different optimization strategies.[7][16] Studies using N-(Cbz-α-aminoacyl)benzotriazoles have shown high isolated yields (41-95%) for coupling sterically hindered amino acids in solution, with complete retention of chirality.[17] This demonstrates that the Cbz group itself does not inherently prevent efficient coupling, but the overall synthetic strategy makes it less amenable to the high-throughput, repetitive nature of SPPS.

Racemization Control

Fmoc-L-valine: Racemization is a known risk, especially when strong, non-sterically hindered bases like DIEA are used in combination with powerful coupling reagents.[18][19] The mechanism proceeds through the formation of an oxazolone intermediate.[4] However, this can be effectively suppressed by:

  • Using additives like OxymaPure or HOBt, which form active esters that are less prone to cyclization.[4]

  • Employing a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine.[19]

  • Minimizing the pre-activation time before adding the activated amino acid to the resin.[4] With optimized protocols, racemization during Fmoc-L-valine coupling can be kept below 1%.[20]

N-(Benzyloxy)-L-valine: The urethane structure of the Cbz group is inherently resistant to racemization during the activation step.[20] Furthermore, the typical deprotection via hydrogenolysis is a mild process that does not induce racemization.[7] While the risk is never zero, Cbz-protected amino acids are generally considered very safe with respect to maintaining stereochemical integrity during coupling and deprotection.

Experimental Protocols

Protocol 1: Standard Coupling Cycle for Fmoc-L-valine in SPPS

This protocol outlines a typical manual procedure for coupling Fmoc-L-valine onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes. Drain.[21]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation & Coupling (HATU example):

    • In a separate vessel, dissolve Fmoc-L-Valine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add a hindered base such as NMM or DIEA (6 equivalents) to the solution and vortex briefly.[1]

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.[1]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.[1] If the test is positive, a second coupling may be required.

  • Washing: Wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

G start Start Cycle (Resin-Peptide-NH-Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-Val-OH, HATU, Base) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 end End Cycle (Resin-Peptide-Val-NH-Fmoc) wash2->end

Standard Fmoc-SPPS Coupling Cycle.
Protocol 2: Representative Deprotection of N-Cbz Group (Solution Phase)

This protocol describes the removal of a Cbz group from a peptide in solution via catalytic hydrogenolysis.

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

  • Catalyst Addition: Add Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the peptide).

  • Hydrogenation:

    • Purge the reaction vessel with an inert gas (Nitrogen or Argon).

    • Introduce hydrogen gas (H₂), either by bubbling it through the solution or by maintaining a hydrogen atmosphere with a balloon.[13]

    • Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Solvent Removal: Evaporate the solvent under reduced pressure to yield the deprotected peptide.

Summary of Comparison

FeatureN-(Benzyloxy)-L-valine (Cbz)Fmoc-L-valine
Primary Application Solution-Phase Synthesis, Fragment Synthesis[7]Solid-Phase Peptide Synthesis (SPPS)[7]
Deprotection Condition Catalytic Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)[7]Mild base (20% piperidine in DMF)[7]
Orthogonality in SPPS Limited. Incompatible with acid-labile resins/side-chains and some amino acids (Met, Cys)[13]Excellent. Orthogonal to acid-labile side-chain groups (Boc, tBu, Trt)[][10]
Coupling Efficiency High in solution-phase with appropriate activation[17]Very high (>99%) in SPPS with modern coupling reagents (e.g., HATU, DIC/Oxyma)[1]
Racemization Risk Very low, especially during hydrogenolysis deprotection[20]Low to very low with optimized coupling reagents, additives (Oxyma), and bases (NMM)[4][20]
Automation Friendliness Low. Requires workup/purification after each step.High. The entire SPPS process is easily automated.[7]

Senior Application Scientist's Recommendation

For the overwhelming majority of applications involving Solid-Phase Peptide Synthesis (SPPS) , Fmoc-L-valine is the unequivocally superior choice . Its mild, orthogonal deprotection chemistry is the foundation upon which modern, automated SPPS is built. The extensive body of research on coupling reagents and conditions provides a clear and reliable roadmap for efficiently incorporating this sterically hindered residue with minimal racemization. The entire Fmoc/tBu strategy offers a robust, high-yield, and highly automatable workflow that is ideal for producing complex peptides for research and drug development.

N-(Benzyloxy)-L-valine , while a tool of historical significance, remains highly relevant in specific, advanced applications. It is an excellent choice for:

  • Solution-phase synthesis , where its tendency to enhance crystallinity can aid in purification.

  • Synthesis of protected peptide fragments that will be later joined by fragment condensation.

  • Complex synthetic strategies where an additional layer of orthogonality is required, as the Cbz group is stable to both the basic conditions of Fmoc removal and the acidic conditions of Boc removal.

References

  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Benchchem. A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Nowick Laboratory. (2020, March 17).
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Benchchem. Technical Support Center: Optimizing Fmoc-L-Valine Peptide Synthesis.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • BOC Sciences.
  • AAPPTec.
  • Master Organic Chemistry. (2018, June 7).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry.
  • Benchchem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • Park, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
  • Chem-Impex. Fmoc-L-valine.
  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • Benchchem. Technical Support Center: Preventing Racemization of Boc-L-Valine in Peptide Synthesis.
  • Benchchem. A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis.
  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
  • Wessely, F. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA.
  • Benoiton, N. L., et al. (1992). Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides. International Journal of Peptide and Protein Research.
  • BOC Sciences.
  • BOC Sciences. (2024, January 16). Comparison of Peptide Synthesis Methods and Techniques.
  • ChemPep. Overview of Peptide Synthesis.
  • Danishefsky, S. J., et al. (2012). Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. Journal of the American Chemical Society.
  • Benchchem. Application Notes and Protocols: Effective Coupling of Boc-L-Valine in Peptide Synthesis.
  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS.

Sources

Comparative

Advanced Comparison Guide: N-Benzyloxy vs. Alternative N-Modified Amino Acids in Chiral Drug Development

As drug targets become increasingly complex, the structural tuning of chiral amino acid building blocks is paramount in modern drug discovery. While traditional N-benzyloxycarbonyl (N-Cbz) amino acids remain the gold sta...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug targets become increasingly complex, the structural tuning of chiral amino acid building blocks is paramount in modern drug discovery. While traditional N-benzyloxycarbonyl (N-Cbz) amino acids remain the gold standard for peptide synthesis, N-benzyloxy (N-O-Bn) amino acids have emerged as highly potent active pharmaceutical ingredients (APIs) in their own right, particularly as metalloprotease inhibitors.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of these derivatives. We will dissect their mechanistic advantages, evaluate their stability profiles, and outline self-validating synthetic workflows critical for chiral drug development.

Structural and Mechanistic Divergence

The fundamental difference between N-Cbz and N-O-Bn derivatives lies in their heteroatom connectivity, which dictates their chemical behavior and therapeutic utility.

  • N-Benzyloxycarbonyl (N-Cbz) Amino Acids: The Cbz group is an electron-withdrawing carbamate. By delocalizing the nitrogen lone pair, it prevents the formation of an oxazolone intermediate during carboxylic acid activation, effectively []. Furthermore, Cbz-protected amino acids are highly crystalline (e.g., Cbz-Phenylalanine forms stable eutectics at 144°C), facilitating purification without chromatography[].

  • N-Benzyloxy (N-O-Bn) Amino Acids: In these hydroxylamine derivatives, the nitrogen is directly bonded to an oxygen atom. This N-O bond alters the pKa of the amine and introduces unique hydrogen-bonding capabilities. In catalytic pockets, such as the zinc-dependent active site of Pseudomonas aeruginosa elastase (LasB), the N-O-Bn moiety acts not just as a steric filler, but actively participates in key hydrogen-bonding networks,2[2].

StructuralLogic Root Chiral Amino Acid Modifications NOBn N-Benzyloxy (N-O-Bn) Target-Specific API Root->NOBn NCbz N-Benzyloxycarbonyl (N-Cbz) Synthetic Intermediate Root->NCbz NOBn_Mech Mechanism: Active H-Bonding in Metalloenzyme Pockets NOBn->NOBn_Mech NCbz_Mech Mechanism: Carbamate Delocalization Prevents Oxazolone Formation NCbz->NCbz_Mech

Functional classification and mechanistic logic of N-modified chiral amino acids.

Comparative Performance and Experimental Data

To objectively evaluate these compounds, we must look at their stability, stereochemical integrity, and biological efficacy. Recent drug development campaigns have highlighted the robust nature of the N-O-Bn bond, which was historically presumed to be chemically labile.

Table 1: Physicochemical and Application Comparison

PropertyN-Benzyloxy (N-O-Bn)N-Benzyloxycarbonyl (N-Cbz)
Primary Role Bioactive scaffold / PathoblockerProtecting group / Synthetic building block
Racemization Risk Low (requires stereocontrolled SN2)Very Low (carbamate protection)[]
Crystallinity Variable (often requires chromatography)High (easily forms crystalline eutectics)[]
Cleavage / Removal Highly stable (retained in final drug)Mild hydrogenolysis (H2, Pd/C)[]
Key Advantage Unique active-site interactions[2]Excellent shielding during peptide coupling[]

Case Study: LasB Inhibition in Pseudomonas aeruginosa N-benzyloxy amino acid hydroxamates have been developed as potent inhibitors of LasB, a critical virulence factor in multidrug-resistant P. aeruginosa. The stereocenter adjacent to the zinc-binding group is critical. Experimental data demonstrates that the (S)-enantiomer (e.g., compound (S)-17) exhibits superior binding kinetics compared to its (R)-counterpart[2].

Table 2: Efficacy and Stability of N-Benzyloxy Hydroxamates (LasB Inhibitors)

MetricExperimental Observation / Data Point
Biofilm Inhibition (S)-17 significantly reduces PAO1 biofilm biomass at sub-MIC levels (25–200 μM)[2].
Enzyme Selectivity Highly selective for LasB over human off-targets like MMP-2 and MMP-14[2].
pH Stability (N-O Bond) No significant degradation after 24h at 37°C in PBS at pH 1, 7.4, and 10[2].
Chiral Preference (S)-configuration optimally aligns the N-O-Bn group within the catalytic pocket[2].
Self-Validating Experimental Protocol: Synthesis of Optically Active N-Benzyloxy Amino Acids

The synthesis of N-O-Bn amino acids requires strict stereochemical control to prevent racemization. The following protocol utilizes a double-inversion/retention strategy starting from an enantiopure amino acid (e.g., L-Norleucine) to yield the desired chiral N-benzyloxy derivative[2]. Every phase includes a validation checkpoint to ensure system integrity.

Phase 1: Diazotization and Hydroxyl Formation
  • Causality: Converting the primary amine to a hydroxyl group via a diazonium intermediate allows for subsequent electrophilic activation. The reaction proceeds with retention of configuration due to neighboring group participation by the alpha-carboxylate.

  • Execution:

    • Dissolve enantiomerically pure L-Norleucine in 1M H2SO4.

    • Slowly add aqueous NaNO2 at 0°C to prevent thermal degradation of the diazonium salt.

    • Stir at room temperature for 12 hours, then extract the resulting alpha-hydroxy acid with ethyl acetate.

  • Validation Checkpoint: Perform polarimetry on the purified extract. The specific rotation must match the established literature value for the enantiopure alpha-hydroxy acid, confirming that no racemization occurred during diazotization.

Phase 2: Triflation and Stereocontrolled SN2 Displacement
  • Causality: The native hydroxyl group is a poor leaving group. Activation with trifluoromethanesulfonic anhydride (Tf2O) creates a highly reactive triflate. This allows the relatively weak nucleophile (O-benzylhydroxylamine) to attack via a clean SN2 mechanism under mild basic conditions, ensuring complete inversion of configuration.

  • Execution:

    • Dissolve the alpha-hydroxy acid methyl ester in anhydrous dichloromethane (DCM).

    • Add 2,6-lutidine (a non-nucleophilic base) and cool the system to -78°C.

    • Dropwise add Tf2O and stir for 30 minutes to form the triflate intermediate.

    • Introduce O-benzylhydroxylamine. Warm the reaction to room temperature and stir for 4 hours[2].

  • Validation Checkpoint: Analyze the crude mixture via Chiral HPLC. A single peak should be observed (>98% enantiomeric excess), validating the stereospecificity of the SN2 displacement. Additionally, 1H-NMR must show the characteristic benzylic CH2 protons (~4.7 ppm), confirming structural integrity of the N-O-Bn bond.

SynthesisWorkflow Start L-Norleucine (Enantiopure) Step1 NaNO2, H2SO4 (Retention of Config) Start->Step1 Intermediate alpha-Hydroxy Acid Step1->Intermediate Step2 1. Tf2O, 2,6-lutidine 2. O-Benzylhydroxylamine (SN2 Inversion) Intermediate->Step2 Product N-Benzyloxy Amino Acid (>98% ee) Step2->Product

Stereocontrolled synthetic workflow for N-benzyloxy amino acids.

References
  • BOC Sciences. "CBZ-Amino Acids." BOC Sciences.
  • National Institutes of Health (PMC). "Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa." NIH.gov.

Sources

Validation

N-(Benzyloxy)-L-valine vs. Cbz-L-valine: A Structural and Methodological Comparison Guide

For researchers and drug development professionals, the distinction between seemingly similar amino acid derivatives can dictate the success or failure of a synthetic pathway. Cbz-L-valine and N-(Benzyloxy)-L-valine both...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the distinction between seemingly similar amino acid derivatives can dictate the success or failure of a synthetic pathway. Cbz-L-valine and N-(Benzyloxy)-L-valine both feature a valine backbone and a benzyl-derived moiety, yet their chemical behavior, structural linkages, and applications in peptide synthesis are diametrically opposed [1].

This guide objectively compares their structural mechanics, kinetic reactivity, and field-proven experimental protocols to help you select and manipulate the correct building block for your specific synthetic goals.

Structural and Physicochemical Dichotomy

While both compounds are utilized in peptide chemistry, their functional roles differ fundamentally based on the atom connecting the benzyl group to the valine nitrogen.

  • Cbz-L-valine (N-Carbobenzyloxy-L-valine): Features a carbamate (urethane) linkage [1]. The carbonyl group pulls electron density away from the nitrogen, rendering it completely non-nucleophilic. It is strictly used as a passive N-terminal protecting group in standard Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis.

  • N-(Benzyloxy)-L-valine: Features a hydroxylamine ether linkage (-O-NH-) [3]. The absence of the carbonyl group means the nitrogen retains some nucleophilicity, albeit significantly reduced by the steric bulk of the benzyl group and the inductive α -effect of the adjacent oxygen. It is an active building block used to synthesize peptidomimetics, specifically hydroxamic acids, matrix metalloproteinase (MMP) inhibitors, and metal-coordinating siderophores [3].

Quantitative Comparison Table
ParameterCbz-L-valineN-(Benzyloxy)-L-valine
CAS Number 1149-26-4 [1]54837-19-3 / 194787-61-6
Molecular Formula C₁₃H₁₇NO₄ [1]C₁₂H₁₇NO₃
Molecular Weight 251.28 g/mol [1]223.27 g/mol
Linkage Type Carbamate (-O-C(=O)-NH-)Hydroxylamine Ether (-O-NH-)
Nitrogen Nucleophilicity Zero (Protected Amide)Low (Sterically/Electronically hindered)
Primary Application N-terminal protectionHydroxamate / Peptidomimetic synthesis
Cleavage Yields Free primary amineN-hydroxy peptide (hydroxamic acid)

Cbz-L-valine: The Urethane Shield

Cbz-L-valine is a cornerstone of traditional peptide synthesis. The carbamate group effectively prevents the amine from acting as a nucleophile, preventing self-condensation during the activation of the carboxylic acid [2].

Experimental Protocol: Standard Coupling & Deprotection

Causality & Self-Validation: The use of HOBt in this protocol is critical; it intercepts the highly reactive O-acylisourea intermediate to form a less reactive, but still potent, active ester. This prevents the formation of a 5(4H)-oxazolone intermediate, thereby eliminating the risk of racemization at the valine α -carbon.

Step 1: Activation and Coupling

  • Dissolve 1.0 eq of Cbz-L-valine and 1.1 eq of the target amine in anhydrous DMF (0.1 M).

  • Add 1.2 eq of HOBt (Hydroxybenzotriazole) and cool the mixture to 0°C.

  • Add 1.2 eq of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) dropwise.

  • Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine) to neutralize the amine salt.

  • Self-Validation Check: Monitor via TLC using a ninhydrin stain. The target free amine is ninhydrin-positive (purple). The reaction is complete when the purple spot entirely disappears, validating total consumption of the nucleophile.

Step 2: Deprotection (Hydrogenolysis)

  • Dissolve the Cbz-protected peptide in methanol.

  • Add 10% Pd/C (10% w/w relative to the peptide) under an inert atmosphere.

  • Purge the flask with H₂ gas and stir vigorously at room temperature for 2-4 hours.

  • Filter through Celite to remove the catalyst and concentrate in vacuo to yield the free amine.

N-(Benzyloxy)-L-valine: The Hydroxamate Precursor

Unlike standard amino acids, N-(Benzyloxy)-L-valine is notoriously difficult to acylate. The steric bulk of the benzyl ether, combined with the electronic withdrawal from the oxygen atom, severely depresses the nitrogen's basicity and nucleophilicity [3]. Standard carbodiimide coupling (like the EDC method above) will result in near-zero yields.

Experimental Protocol: Synthesis and High-Efficiency Acylation

Causality & Self-Validation: To synthesize the L-enantiomer, one must start with the (R)-enantiomer of a halogenated precursor. The Sₙ2 displacement by O-benzylhydroxylamine forces a strict Walden inversion, yielding the desired (L)-configuration [4]. For the subsequent coupling, highly reactive acylating agents like HATU or acid chlorides are mandatory to overcome the kinetic barrier of the hindered nitrogen [3].

Step 1: Synthesis via Sₙ2 Inversion

  • Dissolve (R)-2-bromo-3-methylbutyric acid (CAS 76792-22-8) in anhydrous THF [4].

  • Add 3.0 eq of O-benzylhydroxylamine and 2.0 eq of DIPEA.

  • Reflux for 24 hours. The Sₙ2 attack guarantees stereochemical inversion to N-(Benzyloxy)-L-valine.

Step 2: Acylation (Peptide Elongation)

  • Dissolve the N-(Benzyloxy)-L-valine derivative and 1.5 eq of an Fmoc-protected amino acid in DMF.

  • Add 1.4 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 3.0 eq of DIPEA.

  • Self-Validation Check: Because the N-benzyloxy group is a secondary, oxygen-substituted amine, it is inherently ninhydrin-negative [3]. Standard colorimetric monitoring will fail. You must validate the reaction progress using LC-MS or a Chloranil test (which selectively stains secondary amines) to confirm the disappearance of the N-benzyloxy starting material.

Step 3: Conversion to Hydroxamic Acid

  • Subject the purified N-benzyloxy peptide to catalytic hydrogenolysis (H₂ / Pd-C) in methanol.

  • The N-O bond remains intact, but the benzyl-oxygen bond is cleaved, yielding a potent, metal-chelating N-hydroxy peptide (hydroxamic acid).

Visualizing the Synthetic Workflows

The following diagrams map the distinct logical workflows and structural transformations of both compounds.

CbzWorkflow A L-Valine + Cbz-Cl B Cbz-L-Valine (Protected) A->B Schotten-Baumann C Standard Coupling (EDC / HOBt) B->C D Cbz-Peptide C->D N-Nucleophile Addition E Deprotection (H2 / Pd-C) D->E F Free Amine Peptide (Standard Chain) E->F Carbamate Cleavage

Workflow 1: Cbz-L-valine acts as a temporary urethane shield during standard peptide elongation.

NBenzWorkflow A (R)-2-Bromo-3-methylbutyric acid B N-(Benzyloxy)-L-valine A->B O-Benzylhydroxylamine (SN2 Inversion) C High-Energy Acylation (HATU or Fmoc-AA-Cl) B->C Overcomes Low Nucleophilicity D N-Benzyloxy Peptide C->D E Hydrogenolysis (H2 / Pd-C) D->E F N-Hydroxy Peptide (Hydroxamate) E->F N-O Bond Retained, O-Bn Cleaved

Workflow 2: N-(Benzyloxy)-L-valine synthesis via inversion, followed by conversion to a functional hydroxamate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 726987, N-Carbobenzoxy-L-valine." PubChem, [Link]

  • Ye, Y., Liu, M., Kao, J. L., & Marshall, G. R. (2003). "Peptide-bond modification for metal coordination: Peptides containing two hydroxamate groups." Biopolymers, 71(4), 489-515. [Link]

  • LookChem. "(R)-(+)-2-BROMO-3-METHYLBUTYRIC ACID (CAS 76792-22-8) Properties and Applications." LookChem, [Link]

Comparative

Stereochemical Control in Asymmetric Synthesis: A Comparative Guide to N-(Benzyloxy)-L-valine vs. Standard L-valine

Mechanistic Causality & Structural Divergence Standard L-valine is a cornerstone of the chiral pool, widely utilized for its isopropyl side chain which provides moderate steric bulk. However, its primary amine is highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Causality & Structural Divergence

Standard L-valine is a cornerstone of the chiral pool, widely utilized for its isopropyl side chain which provides moderate steric bulk. However, its primary amine is highly nucleophilic and conformationally flexible. In complex asymmetric syntheses, L-valine often requires the attachment of bulky auxiliary groups (e.g., Evans oxazolidinones) to achieve high stereoselectivity.

Conversely,1[1] introduces a critical structural paradigm shift. The covalent attachment of an O-benzyl group to the nitrogen atom creates an N-alkoxy amino acid. This modification fundamentally alters the molecule's reactivity profile through two primary mechanisms:

  • Electronic Attenuation : The highly electronegative oxygen atom adjacent to the nitrogen lowers the amine's pKa and inherent nucleophilicity.

  • Facial Shielding : The bulky benzyl ether group, acting in concert with the isopropyl side chain, creates a highly restricted chiral pocket. This locks the transition state conformation during reactions, leading to exceptional substrate-directed diastereoselectivity.

This stereochemical rigidity is essential for the synthesis of advanced therapeutics, such as2[2], where the precise spatial arrangement of the hydroxamate chelating group is required for effective metalloprotease inhibition.

Logical Pathways of Stereochemical Induction

The following diagram illustrates the divergent stereochemical pathways dictated by the structural differences between these two valine derivatives.

G LVal Standard L-Valine (Primary Amine) Prop1 High Nucleophilicity Flexible Conformation LVal->Prop1 BnVal N-(Benzyloxy)-L-valine (N-Alkoxy Amine) Prop2 Attenuated Basicity Severe Steric Shielding BnVal->Prop2 TS1 H-Bond Directed Transition State Prop1->TS1 TS2 Conformationally Locked Transition State Prop2->TS2 Res1 Moderate Substrate Control (Requires Auxiliaries) TS1->Res1 Res2 High Diastereoselectivity (Inherent Control) TS2->Res2

Logical pathways of stereochemical induction for L-valine vs. N-(Benzyloxy)-L-valine.

Comparative Performance Data

The table below summarizes the quantitative and qualitative differences in reactivity and stereoselectivity between the two compounds, drawing on established principles of 3[3].

ParameterStandard L-ValineN-(Benzyloxy)-L-valine
Nitrogen Substitution Primary (-NH₂)Secondary N-Alkoxy (-NH-O-Bn)
Relative Nucleophilicity HighLow to Moderate
Steric Shielding Profile Unilateral (Isopropyl only)Bilateral (Isopropyl + O-Benzyl)
Typical d.e. (Uncatalyzed Alkylation) 65% - 80%> 95%
Epimerization Risk (Coupling) Moderate (Requires precise pH)Low (Sterically hindered alpha-proton)
Primary Synthetic Utility Standard Peptides, Chiral AuxiliariesN-Hydroxy Peptides, Hydroxamates

Self-Validating Experimental Protocols

To demonstrate the practical implications of these structural differences, the following protocols outline the optimal conditions for utilizing each compound. These methodologies are designed as self-validating systems, ensuring that the causality of the chemical choices is directly verifiable through analytical feedback.

Protocol A: Stereoselective N-Acylation of N-(Benzyloxy)-L-valine

Objective: Synthesize a diastereomerically pure N-hydroxy dipeptide precursor. Causality & Design: Because the N-benzyloxy nitrogen is sterically hindered and electronically deactivated, standard carbodiimides (like EDC) are insufficient and lead to incomplete conversion. We utilize HATU, which forms a highly reactive HOAt ester, to overcome this activation energy barrier. The reaction is run at 0 °C to prevent any base-catalyzed epimerization of the activated carboxylate before the sluggish nucleophilic attack can occur.

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) dropwise at 0 °C. Validation: The solution turns pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Slowly add N-(Benzyloxy)-L-valine (1.0 eq) to the mixture. Maintain the temperature at 0 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Self-Validation (HPLC/MS): Quench an aliquot with water and analyze via Reverse-Phase HPLC. The protocol is validated when a single, sharp product peak is observed (>95% AUC) with the corresponding mass[M+H]⁺. The absence of a secondary peak confirms that the O-benzyl group successfully shielded the chiral center, preventing diastereomeric scrambling.

Protocol B: Standard Peptide Coupling of L-Valine

Objective: Synthesize a standard dipeptide. Causality & Design: L-valine's primary amine is highly nucleophilic. Using an overly potent activator like HATU can lead to the rapid formation of an oxazolone intermediate, increasing the risk of racemization at the alpha-carbon. Therefore, the milder EDC/HOBt system is preferred, providing a balance between reactivity and stereochemical integrity.

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid (1.0 eq), HOBt (1.1 eq), and EDC·HCl (1.1 eq) in dichloromethane (DCM) at room temperature.

  • Coupling: Add L-valine methyl ester hydrochloride (1.0 eq) followed by N-methylmorpholine (NMM, 2.0 eq). Stir for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The protocol is validated by the complete disappearance of the ninhydrin-positive (purple/red) spot corresponding to the free primary amine of L-valine, confirming quantitative nucleophilic attack without the need for extreme activation conditions.

References

  • Identification of novel N-benzyloxy-amino acid hydroxamates as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa - PMC Source: nih.gov URL:[Link]

  • N-hydroxy .alpha.-amino acids in organic chemistry | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

  • CAS No.54837-20-6, N-benzyloxy-L-valine Suppliers - LookChem Source: lookchem.com URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis and NMR Validation of N-(Benzyloxy)-L-valine

This guide provides an in-depth, experience-driven comparison of N-(Benzyloxy)-L-valine, a critical intermediate in pharmaceutical and peptide synthesis. We will explore a robust synthetic protocol, detail its rigorous v...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of N-(Benzyloxy)-L-valine, a critical intermediate in pharmaceutical and peptide synthesis. We will explore a robust synthetic protocol, detail its rigorous validation using Nuclear Magnetic Resonance (NMR) spectroscopy, and objectively compare its utility against common alternatives. The methodologies herein are designed to be self-validating, ensuring scientific integrity from synthesis to final analysis.

The Strategic Importance of N-(Benzyloxy)-L-valine

N-(Benzyloxy)-L-valine, more commonly known as N-Carbobenzyloxy-L-valine (Cbz-L-valine), is a protected form of the amino acid L-valine. The benzyloxycarbonyl (Cbz or Z) group masks the nucleophilicity of the α-amino group. This strategic protection is fundamental in multi-step organic synthesis for two primary reasons:

  • Preventing Unwanted Reactivity: It allows for selective chemical transformations at other sites of the molecule, such as the carboxylic acid, without interference from the amine.[1]

  • Controlled Deprotection: The Cbz group is stable under a range of conditions but can be cleanly removed, typically via catalytic hydrogenolysis, to reveal the free amine for subsequent steps like peptide bond formation.[2]

Its application is extensive, notably serving as a crucial building block in the synthesis of antiviral prodrugs like Valacyclovir, where it enhances oral bioavailability.[1] Given its role, verifying the successful synthesis and purity of Cbz-L-valine is not merely a procedural step but a critical quality control checkpoint, for which NMR spectroscopy is the definitive analytical tool.

Synthesis of N-(Benzyloxy)-L-valine: A Validated Protocol

The synthesis of Cbz-L-valine is typically achieved via a Schotten-Baumann reaction, where L-valine is acylated with benzyl chloroformate under alkaline conditions.[1] The following protocol has been optimized for high yield and purity.

Experimental Protocol: Synthesis
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-valine (11.7 g, 100 mmol) in a 2 M sodium hydroxide solution (50 mL). To this, add sodium carbonate (10.6 g, 100 mmol) and stir until all solids are dissolved.

    • Causality Note: The use of a dual-base system (NaOH and Na2CO3) ensures the L-valine remains deprotonated and soluble while maintaining a sufficiently high pH (9-10) to neutralize the HCl byproduct generated during the reaction.

  • Cooling: Submerge the flask in an ice-water bath to cool the solution to 0-5 °C.

    • Causality Note: This exothermic reaction is cooled to minimize side reactions, such as the hydrolysis of the benzyl chloroformate reagent and to prevent the formation of undesired byproducts.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (15 mL, ~105 mmol) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up (Extraction): Transfer the reaction mixture to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.

    • Causality Note: This extraction step is crucial for purifying the product from organic-soluble impurities before precipitation.

  • Work-up (Precipitation): Cool the remaining aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches 2. A voluminous white precipitate will form.

    • Causality Note: Acidification protonates the carboxylate group of Cbz-L-valine, rendering it insoluble in the aqueous medium and causing it to precipitate out of the solution.

  • Isolation and Drying: Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water (3 x 30 mL). Dry the product under vacuum at 40-50 °C to a constant weight. A typical yield is 90-95%.

Definitive Validation by NMR Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation and a quantitative measure of purity. The spectra act as a molecular fingerprint, confirming the covalent attachment of the Cbz group to the L-valine backbone.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-15 mg of the dried, synthesized N-(Benzyloxy)-L-valine.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean vial. DMSO-d6 is often preferred as it readily dissolves both the product and potential impurities like unreacted L-valine.

  • Transfer: Filter the solution through a pipette containing a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For quantitative analysis (qNMR), a known amount of an internal standard (e.g., maleic acid) can be added, and a longer relaxation delay (e.g., 60 seconds) should be used for accurate integration.[3]

¹H and ¹³C NMR Data Interpretation

The successful synthesis of N-Cbz-L-valine is confirmed by the presence of characteristic signals for each part of the molecule. The ¹H NMR spectrum in DMSO-d6 is particularly informative.[4]

Assignment Structure Moiety ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm) Key Insights & Potential Impurities
Carboxylic Acid Proton-COOH ~12.6broad singlet~173.5Signal disappears upon D₂O exchange. Its presence confirms the carboxylic acid is intact.
Amide Proton-NH -~7.5doubletN/ACoupling to the α-proton is a key indicator of the newly formed amide bond.
Aromatic ProtonsAr -H7.3-7.4multiplet~128-137A complex multiplet integrating to 5 protons confirms the benzyl group. Impurity: Benzyl alcohol (~7.2 ppm).
Benzylic Protons-O-CH₂ -Ar~5.0singlet~65.6A sharp singlet integrating to 2 protons is a hallmark of the Cbz group.
α-Protonα-CH ~3.9doublet of doublets~60.2Its chemical shift and multiplicity confirm the valine backbone and its coupling to both NH and β-H.
β-Protonβ-CH ~2.0multiplet~30.5A complex multiplet due to coupling with both α-H and the six γ-protons.
γ-Protonsγ-CH₃ ~0.9doublet~18-19Two overlapping doublets (diastereotopic) integrating to 6 protons, characteristic of the valine isopropyl group.

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is referenced from multiple sources.[4][5][6]

Visualizing the Validation Workflow

The entire process from synthesis to validation can be visualized as a clear, logical workflow.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage S1 1. Dissolve L-Valine in Base S2 2. Cool to 0-5 °C S1->S2 S3 3. Add Benzyl Chloroformate S2->S3 S4 4. React at RT S3->S4 P1 5. Dichloromethane Wash S4->P1 P2 6. Acidify to pH 2 (Precipitation) P1->P2 P3 7. Filter and Dry Product P2->P3 V1 8. Prepare NMR Sample (DMSO-d6) P3->V1 V2 9. Acquire ¹H & ¹³C NMR Spectra V1->V2 V3 10. Analyze Data (Shifts, Integrals) V2->V3 Result Result V3->Result Confirm Structure & Purity >99%

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of N-(Benzyloxy)-L-valine

As a Senior Application Scientist overseeing peptide synthesis and drug development workflows, I frequently observe a critical operational blind spot: while highly reactive coupling agents receive strict safety oversight...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing peptide synthesis and drug development workflows, I frequently observe a critical operational blind spot: while highly reactive coupling agents receive strict safety oversight, the disposal of protected amino acids like N-(Benzyloxy)-L-valine (also known as Cbz-L-Val-OH) is often treated as an afterthought. Although this compound is not classified as highly hazardous under 1[1], its integration into complex solvent matrices during Solid-Phase Peptide Synthesis (SPPS) fundamentally alters its waste profile[2].

This guide provides a self-validating, step-by-step operational plan for the proper disposal of N-(Benzyloxy)-L-valine, ensuring compliance with 3[3] guidelines and their international equivalents.

Physicochemical Properties & EHS Data

Before executing any disposal protocol, it is essential to understand the material's physical and chemical properties. N-(Benzyloxy)-L-valine is a white to off-white powder with a purity typically ≥98%[4].

Table 1: N-(Benzyloxy)-L-valine Chemical and Safety Profile (Data summarized from authoritative safety data sheets[1][5])

PropertyValue
Chemical Name N-(Benzyloxycarbonyl)-L-valine (Cbz-L-Val-OH)
CAS Number 1149-26-4
Molecular Formula C13H17NO4
Molecular Weight 251.3 g/mol
Appearance White to off-white powder
Melting Point 58°C to 61°C
OSHA Hazard Class Not classified as hazardous
Incompatibilities Strong oxidizing agents

Causality in Waste Management: The "Why" Behind the Protocol

Expertise is demonstrated not just by following steps, but by understanding the causality behind them. Every protocol described below is built on the following scientific rationales:

  • Dust Aerosolization: Why do we avoid dry sweeping during a spill? Cbz-L-Val-OH is a fine powder. Sweeping without dust suppression can aerosolize particles, leading to mechanical irritation of the respiratory tract and eyes[1].

  • Solvent Co-mingling: Why is liquid SPPS waste handled with extreme caution? During synthesis, Cbz-L-Val-OH is dissolved in solvents like DMF or NMP. These solvents represent the vast majority of hazardous waste generated in chemical processes[2]. The resulting liquid waste inherits the toxicity, flammability, and environmental hazards of the solvent matrix, requiring strict segregation.

  • Incineration over Landfill: Why mandate incineration? EPA guidelines dictate that pharmaceutical intermediates and chemical wastes are best destroyed via high-temperature incineration[3]. This thermal destruction breaks down the organic framework, preventing soil leaching and groundwater contamination.

Operational Workflows & Visualizations

WasteDisposal Start N-(Benzyloxy)-L-valine Waste Stream Decision State of Waste? Start->Decision Solid Solid Waste (Powder, Vials, Tips) Decision->Solid Powder/Consumables Liquid Liquid Waste (SPPS Solvents, DMF/NMP) Decision->Liquid Reaction Mixtures SolidSeg Segregate in Compatible Plastic/Glass Solid->SolidSeg LiquidSeg Segregate Halogenated vs. Non-Halogenated Liquid->LiquidSeg Labeling RCRA Chemical Waste Labeling (Accumulation Date, Hazards) SolidSeg->Labeling LiquidSeg->Labeling Incineration EPA-Compliant Incineration Facility Labeling->Incineration

Workflow for the segregation and disposal of N-(Benzyloxy)-L-valine waste streams.

SpillResponse Spill Accidental Spill (Solid Powder) PPE Don PPE (Gloves, Goggles, Mask) Spill->PPE Contain Containment (Avoid Dust Formation) PPE->Contain Sweep Sweep/Shovel into Waste Container Contain->Sweep Clean Wash Area (Soap & Water) Sweep->Clean Dispose Route to Solid Waste Disposal Clean->Dispose

Step-by-step immediate response protocol for N-(Benzyloxy)-L-valine powder spills.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Unused Reagent & Consumables)

This protocol applies to expired or unused N-(Benzyloxy)-L-valine powder, as well as contaminated weighing boats, pipette tips, and gloves.

  • Segregation: Collect all solid waste contaminated with the peptide derivative. Ensure it is kept strictly isolated from strong oxidizing agents to prevent incompatible chemical reactions[1].

  • Containerization: Place the items in a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass) to prevent leakage or breakage[3].

  • Labeling: Affix a standardized "Chemical Waste" label. Clearly note the accumulation start date and list "N-(Benzyloxy)-L-valine" as the primary constituent[3].

  • Storage: Store the sealed container in a cool, dry, and well-ventilated designated waste accumulation area[5].

  • Final Disposal: Submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department for final destruction via an EPA-compliant incineration facility[3].

Protocol B: Liquid Waste Disposal (SPPS Reaction Mixtures)

This protocol applies to liquid effluents generated during peptide synthesis containing unreacted Cbz-L-Val-OH, coupling reagents, and solvents.

  • Classification: Identify the solvent matrix (e.g., DMF, NMP, DCM). If DCM is used, the waste must be strictly classified as Halogenated Liquid Waste[2].

  • Collection: Transfer the liquid waste into a designated, EHS-approved liquid waste carboy. Critical Step: Never mix halogenated and non-halogenated waste streams, as this exponentially increases disposal costs and safety risks.

  • Secondary Containment: Place the carboy in a secondary containment tray to capture potential leaks or spills.

  • Disposal Routing: Submit a waste pickup request to EHS. The documentation must include the exact estimated percentages of solvents (e.g., 90% DMF), amino acids (e.g., 5% Cbz-L-Val-OH), and coupling reagents.

Protocol C: Spill Response & Decontamination

In the event of an accidental powder spill, execute the following immediate response protocol to mitigate exposure and ensure proper cleanup[1][5]:

  • PPE: Immediately don appropriate personal protective equipment, including nitrile gloves, safety goggles, a lab coat, and an N95 mask if significant dust is present[5].

  • Containment: Do not use compressed air or dry sweeping. If compatible with surrounding chemicals, lightly mist the powder with water to suppress dust formation[1].

  • Collection: Carefully sweep up and shovel the dampened material into a suitable, sealable waste container[1].

  • Decontamination: Wash the affected surface area thoroughly with soap and water to remove residual traces[3].

  • Disposal: Route all cleanup materials, including contaminated paper towels and PPE, through Protocol A: Solid Waste Disposal.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific (N-Benzyloxycarbonyl-L-valine)
  • Source: scribd.
  • Title: SAFETY DATA SHEET - Thermo Fisher Scientific (N-Benzyloxycarbonyl-L-valine)
  • Source: benchchem.
  • Source: acs.

Sources

Handling

Personal protective equipment for handling N-(Benzyloxy)-L-valine

Advanced Operational Safety and PPE Guide for Handling N-(Benzyloxy)-L-valine (Z-Val-OH) As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a critical variable in...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Safety and PPE Guide for Handling N-(Benzyloxy)-L-valine (Z-Val-OH)

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a critical variable in experimental integrity. N-(Benzyloxy)-L-valine (also known as Z-Val-OH or Cbz-L-Valine) is a foundational protected amino acid used extensively in solid-phase peptide synthesis (SPPS) and drug development. While often perceived as a benign white powder, its handling requires rigorous logistical and safety planning to prevent cross-contamination and protect personnel from cumulative sensitization.

This guide provides a self-validating procedural framework for handling Z-Val-OH, ensuring that every safety measure directly supports both operator health and chemical purity.

Hazard Profile & Physicochemical Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the physicochemical properties of the target compound. Z-Val-OH is a fine, off-white crystalline powder. The primary risk vector in the laboratory is dust aerosolization during weighing and transfer operations.

Table 1: Physicochemical & Hazard Profile of N-(Benzyloxy)-L-valine

Property / MetricValue / ClassificationOperational Implication
CAS Number 1149-26-4Unique identifier for chemical tracking and SDS retrieval[1].
Molecular Weight 251.28 g/mol Determines stoichiometric calculations for peptide coupling[1].
Physical State Solid (Powder)High risk of static cling and aerosolization during transfer[2].
Hazard Statements H315 (Skin Irritation), H334 (Resp. Sensitization)Requires strict dermal and inhalation barriers[1].
Decomposition Emits toxic fumes (NOx, COx)Requires isolation from heat/ignition sources[3].

Expert Insight: While some regulatory sheets classify Z-Val-OH as non-hazardous, conservative laboratory best practices dictate treating all fine peptide building blocks as potential respiratory sensitizers (H334) due to the 1[1].

The Self-Validating PPE Framework

A "self-validating" protocol means that the failure of one safety layer is immediately detectable and mitigated by another. For Z-Val-OH, the PPE strategy is designed to break the chain of exposure at the respiratory and dermal levels.

  • Respiratory Protection : Because Z-Val-OH dust can trigger asthma symptoms or breathing difficulties, handling outside of a certified fume hood requires a particulate respirator. Use an N95 or P100 half-mask respirator.

    • Causality: The electrostatic nature of the powder allows micro-particles to easily bypass standard loose-fitting surgical masks.

  • Hand Protection : Wear disposable nitrile gloves 3[3].

    • Causality: Nitrile provides excellent chemical resistance against the solvent vehicles (like DMF or DCM) typically used to dissolve Z-Val-OH in subsequent synthesis steps.

  • Eye/Face Protection : Tightly fitting safety goggles 3[3].

    • Causality: Prevents mucosal absorption of aerosolized dust in the event of a sudden draft or spill.

  • Body Protection : A flame-resistant, static-dissipative lab coat.

    • Causality: Reduces static charge accumulation that causes the powder to "jump" and disperse during weighing.

Operational Workflow & Visualization

The following diagram illustrates the logical relationship between hazard assessment, PPE donning, and operational execution.

PPE_Workflow cluster_ppe PPE Donning Sequence Start Risk Assessment N-(Benzyloxy)-L-valine Coat 1. Anti-Static Lab Coat Start->Coat Resp 2. N95/P100 Respirator Coat->Resp Eyes 3. EN 166 Goggles Resp->Eyes Gloves 4. EN 374 Nitrile Gloves Eyes->Gloves Handle Execution: Weighing & Transfer Gloves->Handle Decon Doffing & Decontamination Handle->Decon Dispose Waste Disposal Decon->Dispose

Workflow for PPE donning and handling of Z-Val-OH to mitigate exposure risks.

Step-by-Step Operational and Handling Protocol

To ensure both safety and chemical integrity, follow this validated methodology:

Phase 1: Pre-Operation Preparation

  • Environmental Verification : Ensure the chemical fume hood has a face velocity of 80–100 fpm. Do not handle the dry powder on an open bench.

    • Causality: Proper face velocity guarantees that aerosolized particles are drawn away from the operator's breathing zone.

  • Static Mitigation : Wipe down the analytical balance and spatulas with an anti-static gun or a lint-free wipe lightly dampened with 70% isopropanol.

    • Causality: Z-Val-OH is a fine powder prone to static cling; neutralizing the charge prevents the powder from dispersing into the air or clinging to gloves.

  • PPE Donning : Execute the donning sequence as outlined in the workflow diagram. 3[3].

    • Causality: A self-validating system requires physical verification of the primary dermal barrier before exposure.

Phase 2: Handling and Weighing

  • Container Opening : Allow the Z-Val-OH container to equilibrate to room temperature if stored in a cold room. Open the container slowly inside the fume hood.

    • Causality: Temperature equilibration prevents moisture condensation (which degrades the chemical), while slow opening prevents a pressure-induced dust cloud.

  • Transfer Technique : Use a grounded, stainless-steel spatula. Transfer the required mass to a pre-tared, static-free weigh boat or glass vial.

    • Causality: Stainless steel does not hold a static charge like plastic spatulas, ensuring precise weighing and minimal aerosolization.

  • Spill Containment : If a minor spill occurs, do not dry-sweep.4[4].

    • Causality: Dry sweeping resuspends particles into the breathing zone, bypassing the fume hood's containment.

Phase 3: Post-Operation & Disposal Plan

  • Decontamination : Wipe down all surfaces and spatulas with a damp cloth, followed by a standard laboratory detergent wash.

    • Causality: Wet-wiping traps residual powder, preventing secondary exposure to the next operator.

  • Doffing : Remove gloves by turning them inside out to trap any residual powder.1[1].

    • Causality: Inside-out doffing encapsulates the contaminant, breaking the chain of contact.

  • Waste Disposal :

    • Solid Waste: 1[1].

    • Solvent Waste: If Z-Val-OH is dissolved in organic solvents (e.g., DMF, DCM) for peptide coupling, the resulting liquid must be collected in appropriate organic waste carboys. 4[4].

    • Causality: Prevents environmental contamination and complies with strict EPA/local regulatory frameworks.

By treating N-(Benzyloxy)-L-valine with the rigorous respect demanded by respiratory sensitizers, laboratories can prevent occupational health issues while simultaneously ensuring the high-purity handling required for advanced drug development. Trust in your data begins with trust in your safety protocols.

References

  • Advanced ChemTech. Safety Data Sheet: Z-Val-OH. Retrieved from 1

  • Thermo Fisher Scientific. SAFETY DATA SHEET: N-CBZ-L-Valine. Retrieved from 2

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS: GANCICLOVIR-CBZ-L-VALINE DIESTER. Retrieved from 3

  • Iris Biotech GmbH. Safety Data Sheet: Z-L-Val-OH. Retrieved from 4

Sources

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